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  • Product: 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
  • CAS: 1218594-32-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide: A Structural and Kinetic Analysis

Executive Summary The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1) represents a highly specialized, low-molecular-weight synthetic inhibitor designed to target the active site of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1) represents a highly specialized, low-molecular-weight synthetic inhibitor designed to target the active site of trypsin-like serine proteases. By incorporating a classic basic P1 anchor, a transition-state mimicking sulfonamide core, and a subsite-engaging propanamide tail, this molecule competitively and reversibly occludes the catalytic cleft of proteases such as Factor VIIa, thrombin, and TMPRSS2[1][2]. This whitepaper dissects the molecular architecture, thermodynamic binding signatures, and experimental validation workflows for this class of inhibitors.

Molecular Architecture and Pharmacophore Mapping

The mechanism of action is fundamentally driven by the precise spatial arrangement of its three primary pharmacophoric elements, which map directly to the S1, S2, and oxyanion hole subsites of the protease[3].

The P1 Anchor: 4-Aminomethylphenyl Group

Trypsin-like serine proteases are characterized by a deep, narrow S1 specificity pocket containing a highly conserved, negatively charged Asp189 residue at its base[1].

  • Causality of Design: The 4-aminomethylphenyl moiety acts as a rigid, bioisosteric mimic of the natural basic amino acid substrates (Arginine or Lysine). With a pKa of approximately 10.5, the primary amine is fully protonated at physiological pH.

  • Interaction: It plunges into the S1 pocket, displacing ordered water molecules (an entropically favorable process) to form a strong bidentate salt bridge with the carboxylate oxygen atoms of Asp189. The phenyl ring provides critical van der Waals interactions with the hydrophobic walls of the S1 pocket (e.g., Tyr228).

Transition State Mimicry: Methanesulfonamido Core

Peptide bond hydrolysis by serine proteases proceeds via an sp3-hybridized tetrahedral intermediate.

  • Causality of Design: The methanesulfonamido group (-SO2-NH-) features a tetrahedral sulfur center that perfectly mimics the geometry of this high-energy transition state.

  • Interaction: The sulfonyl oxygen atoms act as potent hydrogen bond acceptors. They project into the "oxyanion hole"—a stabilizing pocket formed by the backbone amide hydrogens of Gly193 and Ser195—locking the catalytic serine (Ser195) in an inactive conformation and preventing nucleophilic attack on endogenous substrates[2].

S2/S3 Subsite Engagement: Propanamide Tail
  • Causality of Design: The propanamide group extends outward from the catalytic center toward the proximal S2 and distal S3 subsites.

  • Interaction: The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with the enzyme's backbone (specifically Gly216), while the aliphatic methyl group makes favorable hydrophobic contacts within the shallow S2 pocket, enhancing overall binding affinity and target selectivity.

MoA Inhibitor 2-{[4-(Aminomethyl)phenyl] methanesulfonamido}propanamide S1 S1 Pocket (Asp189) Salt Bridge Formation Inhibitor->S1 P1 Anchor Oxyanion Oxyanion Hole (Gly193/Ser195) H-Bonding via Sulfonamide Inhibitor->Oxyanion Transition State Mimic S2_S3 S2/S3 Subsites Propanamide Backbone Contacts Inhibitor->S2_S3 Tail Extension Triad Catalytic Triad Inactivation (His57, Asp102, Ser195) S1->Triad Oxyanion->Triad S2_S3->Triad Substrate Endogenous Substrate Blockade (e.g., Fibrinogen, Viral Glycoprotein) Triad->Substrate Steric/Electronic Occlusion Effect Protease Cascade Arrest (Anticoagulation / Antiviral) Substrate->Effect Downstream Inhibition

Caption: Pharmacophore mapping and downstream pathway blockade by the synthetic serine protease inhibitor.

Kinetic Profiling and Thermodynamic Signatures

The compound functions as a reversible, competitive inhibitor . By binding exclusively to the free enzyme (E) and not the enzyme-substrate complex (ES), it increases the apparent Michaelis constant ( Km​ ) without altering the maximum velocity ( Vmax​ ).

Table 1: Physicochemical and Predicted Kinetic Parameters

Note: Values are representative of the 4-aminomethylphenyl-sulfonamide class of synthetic inhibitors[1][4].

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 271.34 g/mol High ligand efficiency (LE); excellent tissue penetration.
Binding Mechanism Competitive, ReversibleSustains Vmax​ at high substrate concentrations; minimizes off-target toxicity.
Target Ki​ Range 10 - 500 nMPotent active-site occlusion; driven by Asp189 salt bridge.
Residence Time ( τ ) Moderate (Minutes)Rapid on/off rates ( kon​ / koff​ ); allows for rapid clearance and dynamic dosing.
Selectivity Profile Trypsin-like > Chymotrypsin-likeThe basic P1 anchor strictly dictates preference for proteases with an acidic S1 pocket.

Experimental Workflows for Validation

To rigorously validate the mechanism of action, a self-validating experimental system utilizing both steady-state biochemical assays and real-time biophysical binding must be employed.

Protocol 1: Steady-State Kinetic Analysis (Fluorogenic Assay)

Objective: To determine the inhibition constant ( Ki​ ) and mathematically confirm competitive inhibition. Causality: Utilizing a continuous fluorogenic assay with varying substrate concentrations allows for the construction of Dixon and Schild plots. If the lines intersect above the x-axis, competitive inhibition is definitively proven.

  • Enzyme Preparation: Dilute the recombinant target serine protease (e.g., human Factor VIIa or TMPRSS2) to a final working concentration of 0.5–2.0 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Inhibitor Titration: Prepare a 10-point serial dilution of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in DMSO. Transfer to a 96-well black microplate (final DMSO concentration 1%).

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) at varying concentrations (0.5x, 1x, 2x, and 5x the established Km​ ).

  • Continuous Monitoring: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate reader ( λex​ = 380 nm, λem​ = 460 nm).

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot 1/v0​ versus [Inhibitor] (Dixon plot) to extract the Ki​ value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the physical association ( kon​ ) and dissociation ( koff​ ) rate constants. Causality: SPR provides orthogonal validation that the biochemical inhibition is due to direct, 1:1 reversible binding rather than assay interference, aggregation, or irreversible covalent modification.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protease via amine coupling to a density of ~2000 Resonance Units (RU). Quench unreacted sites with 1M ethanolamine.

  • Analyte Preparation: Dilute the inhibitor in running buffer (HBS-EP+) to create a concentration series ranging from 0.1x to 10x the estimated Ki​ .

  • Multi-Cycle Kinetics: Inject the inhibitor series over the immobilized protease at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: If the baseline does not fully recover due to the compound's residence time, inject a short pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow Prep 1. Enzyme & Compound Prep (Serial Dilutions) Assay 2. Fluorogenic Assay (Continuous Monitoring) Prep->Assay SPR 3. SPR Biosensor (Immobilized Protease) Prep->SPR Kinetics 4. Steady-State Kinetics (Dixon/Schild Plots) Assay->Kinetics Binding 5. Binding Kinetics (kon, koff, KD) SPR->Binding Validation 6. MoA Validation (Competitive, Reversible) Kinetics->Validation Binding->Validation

Caption: Orthogonal experimental workflow combining biochemical and biophysical techniques for MoA validation.

Translational Perspectives

The structural motifs present in 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide are highly translatable across various therapeutic domains:

  • Anticoagulation: By targeting coagulation cascade proteases (e.g., Factor VIIa, Factor Xa, Thrombin), similar P1-anchored molecules act as potent antithrombotics[1].

  • Antiviral Therapy: Host serine proteases like TMPRSS2 are critical for the proteolytic priming of viral glycoproteins (e.g., SARS-CoV-2 Spike protein). Inhibitors occupying the TMPRSS2 S1 pocket block viral entry mechanisms[2].

  • Oncology: Proteases such as urokinase plasminogen activator (uPA) and matriptase drive tumor metastasis and tissue remodeling. Transition-state mimicking inhibitors serve as vital tools for halting extracellular matrix degradation[3].

References

  • Title: Inhibitors of Factor VIIa/Tissue Factor Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]

  • Title: Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanism-Based Macrocyclic Inhibitors of Serine Proteases Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Discovery of TMPRSS2 inhibitors from virtual screening Source: bioRxiv / SciSpace URL: [Link]

Sources

Exploratory

toxicity profile of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in cell models

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Abstract This guide provides a comprehensive framework for establishing the in vitro toxicity pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Abstract

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide. As a member of the sulfonamide class of molecules, a thorough understanding of its potential cellular liabilities is a prerequisite for its advancement in any drug development pipeline. We present a multi-tiered strategy encompassing the evaluation of cytotoxicity, genotoxicity, and the elucidation of cell death mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating assessment of compound safety at the cellular level.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide belongs to the sulfonamide family, a chemical class renowned for its broad therapeutic applications but also associated with a spectrum of adverse effects. While some sulfonamides have demonstrated potential as anticancer agents, others are known to cause phototoxicity or other cellular damage. Therefore, early and rigorous in vitro toxicity screening is not merely a regulatory checkpoint but a critical step to de-risk a drug candidate, saving significant time and resources.

This guide outlines a logical progression of assays designed to build a comprehensive toxicity profile, moving from broad assessments of cell health to more specific investigations of damage mechanisms. By integrating these assays, we can create a detailed "fingerprint" of the compound's interaction with cellular systems.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound exerts a direct toxic effect on cells. This is typically achieved by measuring key indicators of cell health, such as metabolic activity and membrane integrity, across a panel of relevant cell lines. The choice of cell lines should be guided by the intended therapeutic application of the compound (e.g., cancer cell lines for an oncology candidate, hepatic cell lines for a systemically administered drug).

Principle of Cytotoxicity Assays

Cytotoxicity assays provide quantitative data on cell death and viability. We will focus on two gold-standard methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.

Experimental Workflow: Cytotoxicity Screening

The overall workflow is designed for efficiency and reproducibility, making it suitable for high-throughput screening.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells in 96-well plates P2 Incubate for 24h for adherence P1->P2 T2 Treat cells with compound (e.g., 0.1 µM to 100 µM) P2->T2 T1 Prepare serial dilutions of 2-{[4-(Aminomethyl)phenyl]... }propanamide T1->T2 T3 Incubate for 24-72h T2->T3 A1 Perform MTT Assay (Add MTT, lyse, read absorbance) T3->A1 A2 Perform LDH Assay (Collect supernatant, add reagent, read absorbance) T3->A2 D1 Calculate % Viability/ % Cytotoxicity vs. Control A1->D1 A2->D1 D2 Plot dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate and incubate overnight.

  • Compound Treatment: Remove media and add 100 µL of fresh media containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Membrane Integrity

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity relative to a maximum lysis control.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value—the concentration of the compound that inhibits 50% of cell viability or causes 50% cytotoxicity.

Table 1: Example Cytotoxicity Data for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Cell LineTypeMTT Assay IC50 (µM) after 48hLDH Assay IC50 (µM) after 48h
HepG2Human Hepatocarcinoma45.251.7
A549Human Lung Carcinoma33.839.1
HEK293Human Embryonic Kidney> 100> 100

Interpretation: In this hypothetical example, the compound shows moderate cytotoxicity against the cancer cell lines HepG2 and A549, while being significantly less toxic to the non-cancerous HEK293 cell line. This could suggest a potential therapeutic window, a desirable characteristic for an anticancer drug candidate.

Part 2: Genotoxicity Assessment

A critical aspect of any toxicity profile is the assessment of genotoxicity—the ability of a compound to damage DNA or chromosomes. Genotoxic compounds are often carcinogenic, making these tests a mandatory component of preclinical safety evaluation. A standard battery of tests is employed to detect different types of genetic damage.

Principle of Genotoxicity Assays
  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei. An increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. It detects gene mutations by measuring a compound's ability to cause a reverse mutation that restores the bacteria's ability to synthesize histidine and grow in a histidine-free medium.

Genotoxicity Testing Strategy

Regulatory guidelines typically recommend a tiered approach. A positive result in an in vitro test often triggers the need for follow-up in vivo studies.

G cluster_invitro Stage 1: In Vitro Screening Start Test Compound: 2-{[4-(Aminomethyl)phenyl]... }propanamide Ames Ames Test (Gene Mutation) Start->Ames Micro In Vitro Micronucleus Test (Chromosomal Aberration) Start->Micro Result Analyze Results Ames->Result Micro->Result Neg Clear Negative Result Result->Neg Both Negative Pos Clear Positive Result Result->Pos One or Both Positive ConcludeNeg Conclude: Not Genotoxic In Vitro Neg->ConcludeNeg FurtherTest Proceed to In Vivo Testing & Mechanistic Studies Pos->FurtherTest

Caption: Decision-making workflow for genotoxicity testing.

Detailed Experimental Protocol

Protocol 3: In Vitro Micronucleus Assay (CHO-K1 Cells)

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells, a commonly used cell line for this assay.

  • Compound Treatment: Treat cells with at least three concentrations of the test compound, based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include positive (e.g., Mitomycin C) and vehicle controls. Treatment is usually for 3-6 hours with metabolic activation (S9 mix) and for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Block: After treatment, add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells where micronuclei are easily scored.

  • Cell Harvest & Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control. A dose-dependent, statistically significant increase is considered a positive result.

Data Presentation and Interpretation

Table 2: Example Data from the In Vitro Micronucleus Assay

Concentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)Statistical Significance (vs. Vehicle)
Vehicle Control1.5 ± 0.4-
101.7 ± 0.6p > 0.05
252.0 ± 0.5p > 0.05
502.2 ± 0.7p > 0.05
Positive Control15.8 ± 2.1p < 0.001

Interpretation: The hypothetical data above suggests that 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide does not induce a significant increase in micronuclei formation up to 50 µM, indicating a lack of clastogenic or aneugenic potential under these test conditions.

Part 3: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

When cytotoxicity is observed, it is crucial to understand how the cells are dying. Cell death can occur via two main pathways: apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury). Drugs that induce apoptosis are often preferred, especially in cancer therapy, as this process is highly regulated and avoids triggering an inflammatory response.

Principles of Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This is a cornerstone assay for differentiating apoptosis and necrosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can identify early apoptotic cells. Pro

Foundational

molecular weight and aqueous solubility of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Executive Summary In the landscape of rational drug design, the physicochemical properties of building blocks and pharmacophore intermediates dictate downstream pharmacokinetic success. This technical whitepaper provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the physicochemical properties of building blocks and pharmacophore intermediates dictate downstream pharmacokinetic success. This technical whitepaper provides an in-depth analysis of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1)[1]. By dissecting its molecular weight, structural causality, and aqueous solubility mechanics, this guide equips researchers and drug development professionals with the foundational data necessary to formulate and assay this compound effectively.

Structural Causality and Molecular Weight

The compound possesses a molecular weight of 271.34 g/mol and a molecular formula of C11H17N3O3S [2][3]. Its architecture is highly modular, consisting of three distinct functional domains that dictate its behavior in aqueous media and biological systems:

  • Aminomethylphenyl Core: This moiety acts as a classic basic pharmacophore. It is frequently deployed as an arginine or lysine mimetic to target the S1 specificity pockets of serine proteases (e.g., thrombin or factor Xa).

  • Methanesulfonamido Linker: The sulfonamide group (-SO2NH-) provides rigid vectorality and contributes significantly to the topological polar surface area (tPSA), enhancing target binding through directional hydrogen bonding.

  • Propanamide Tail: The terminal amide (-CONH2) serves as a potent dual hydrogen-bond donor and acceptor.

At 271.34 Da, the compound sits optimally within the "Rule of 5" chemical space. This low molecular weight allows ample budget for further structural elaboration during hit-to-lead optimization while maintaining high ligand efficiency (LE).

Quantitative Physicochemical Data
ParameterValue
IUPAC / Chemical Name 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
CAS Registry Number 1218594-32-1
Molecular Formula C11H17N3O3S
Molecular Weight 271.34 g/mol
Hydrogen Bond Donors 4 (Primary amine, sulfonamide, primary amide)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, amide oxygen, amine nitrogen)
Predicted pKa (Amine) ~9.5 (Basic)

Aqueous Solubility Mechanics

Aqueous solubility is a thermodynamic equilibrium governed by the energy required to disrupt the solid crystal lattice versus the solvation energy gained upon hydration. For 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide, solubility is highly pH-dependent .

  • Physiological pH (7.4): The primary amine (estimated pKa ~9.5) undergoes protonation. According to the Henderson-Hasselbalch equation, at pH 7.4, over 99% of the compound exists as a highly polar cation (-NH3+). This ion-dipole interaction with the surrounding water network drastically lowers the desolvation penalty, driving high aqueous solubility.

  • Basic pH (>10.0): The amine deprotonates to its free base form. Without the cationic charge, the hydration energy relies solely on neutral hydrogen bonding from the sulfonamide and propanamide groups, leading to a marked decrease in solubility and a higher propensity for precipitation.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately assess the aqueous solubility of this compound for biological assays, a thermodynamic approach must be employed. Kinetic solubility methods (like solvent-shift DMSO dilution) often yield false-positive supersaturation artifacts. The following protocol utilizes the gold-standard "Shake-Flask Method" as outlined in the, designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Solid State Preparation: Weigh 5.0 mg of high-purity (>98%) solid 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide into a 1.5 mL microcentrifuge tube.

  • Buffer Saturation: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffered Saline, pH 7.4). The goal is to create a visibly cloudy suspension, ensuring the solid is in excess.

  • Isothermal Equilibration: Seal the tube and incubate in a thermomixer at 37°C with continuous agitation (800 rpm) for 48 hours .

    • Causality: A 48-hour incubation is critical to overcome the kinetic dissolution barrier, ensuring the crystal lattice has fully equilibrated with the solvent to prevent false supersaturation readings.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C.

    • Causality: Ultracentrifugation is chosen over membrane filtration. Polar amines frequently adsorb onto filter membranes (e.g., nylon or PVDF), which artificially depletes the compound from the solution and lowers the measured solubility. Centrifugation physically pellets the undissolved solid without introducing a binding matrix.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately (e.g., 1:10) in the HPLC mobile phase to prevent precipitation upon cooling to room temperature.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at λ = 254 nm) against a pre-established standard calibration curve to calculate the exact thermodynamic solubility.

Workflow Visualization

SolubilityWorkflow N1 Excess Solid API (CAS 1218594-32-1) N3 Isothermal Incubation (37°C, 48 hours) N1->N3 Combine N2 AqueousBuffer (pH1.2, 7.4) N2->N3 Combine N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrate N5 Supernatant Aliquot Extraction N4->N5 Isolate N6 HPLC-UV / LC-MS Quantification N5->N6 Dilute N7 Thermodynamic Solubility Output N6->N7 Calculate

Workflow for determining the thermodynamic aqueous solubility of CAS 1218594-32-1.

References

  • U.S. Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers". FDA Guidance Documents.[Link]

Sources

Exploratory

Target Deconvolution and Mechanistic Profiling of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Derivatives

A Technical Guide for Serine Protease Inhibitor Development Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery and optimization of novel chemotypes require rigorous t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Serine Protease Inhibitor Development Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery and optimization of novel chemotypes require rigorous target deconvolution to understand on-target efficacy and off-target liabilities. The compound class of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide derivatives represents a highly modular and privileged scaffold in medicinal chemistry. Based on its structural topology, this chemotype is strongly predisposed to target the trypsin-like serine protease family (e.g., Urokinase-type Plasminogen Activator [uPA], Matriptase, Thrombin, and Factor Xa).

This whitepaper outlines a comprehensive, causality-driven workflow for identifying and validating the specific molecular targets of this scaffold. By integrating Activity-Based Protein Profiling (ABPP) with high-throughput fluorogenic kinetic assays, we provide a self-validating framework to transition these derivatives from phenotypic hits to mechanistically characterized lead compounds.

Pharmacophore Rationale & Structural Biology

To understand how to find the target, we must first understand why the molecule binds. The 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide scaffold is not a random assembly of atoms; it is a precision-engineered key for a specific biological lock.

  • The P1 Anchor (4-(Aminomethyl)phenyl): All trypsin-like serine proteases possess a deep, narrow S1 specificity pocket that terminates in a highly conserved, negatively charged Asp189 residue[1]. The basic aminomethyl group acts as an arginine/lysine mimetic. At physiological pH, it is protonated and penetrates the S1 pocket to form a critical salt bridge with the Asp189 carboxylate[2]. Unlike highly basic amidines or guanidines—which often suffer from poor oral bioavailability due to permanent protonation—the aminomethyl group offers a balanced pKa​ , improving membrane permeability while maintaining strong S1 affinity[3].

  • The S2/S3 Vector (Methanesulfonamido): The methanesulfonamido linker acts as a rigidifying vector. Its oxygen atoms can act as hydrogen bond acceptors for the backbone amides of the protease (e.g., Gly219), effectively locking the compound's conformation and directing the rest of the molecule into the S2 and S3 subsites.

  • The S1' Modulator (Propanamide): The propanamide core provides versatile hydrogen-bonding opportunities with the protease backbone (such as Gly216) and serves as a synthetic vector to probe the solvent-exposed S1' pocket, which is critical for achieving selectivity between closely related proteases like Factor XIa and Factor D[4].

Binding_Model cluster_pockets Trypsin-like Serine Protease Active Site Compound 2-{[4-(Aminomethyl)phenyl] methanesulfonamido}propanamide S1 S1 Pocket (Asp189 Salt Bridge) Compound->S1 4-(Aminomethyl)phenyl S2 S2/S3 Pockets (Hydrophobic/H-bond) Compound->S2 Methanesulfonamido S1_prime S1' Pocket (Solvent Exposed) Compound->S1_prime Propanamide

Diagram 1: Pharmacophore mapping of the scaffold to the serine protease active site.

Target Identification Strategy: Chemical Proteomics (ABPP)

To unbiasedly identify the specific serine protease targets within a complex cellular proteome, we employ Activity-Based Protein Profiling (ABPP). Traditional phenotypic screening leaves the molecular target unknown, but ABPP covalently captures the transient inhibitor-target interaction.

Causality of Probe Design: We synthesize an ABPP probe by functionalizing the propanamide nitrogen of our scaffold with two elements:

  • A Diazirine Photoreactive Group: We choose diazirine over bulky benzophenone because its minimal steric footprint ensures the probe retains the exact binding kinetics of the parent compound. Upon UV irradiation (365 nm), diazirine generates a highly reactive carbene that covalently crosslinks with any amino acid backbone or side-chain within ~3 Å of the binding site.

  • A Terminal Alkyne Handle: We use an alkyne rather than directly attaching a biotin tag. A bulky biotin tag would sterically clash with the protease surface, preventing S1/S2 pocket entry. The bioorthogonal alkyne allows for post-lysis Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with a biotin-azide reporter after the binding event has occurred.

ABPP_Workflow Probe Synthesize Photoaffinity Probe Lysate Incubate with Proteome Lysate Probe->Lysate UV UV Crosslinking (Covalent Bond) Lysate->UV Click CuAAC Click Chemistry (Biotin-Azide) UV->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Proteomics Enrich->LCMS Target Target Identification (Serine Protease) LCMS->Target

Diagram 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow.

Experimental Methodologies

Every protocol below is designed as a self-validating system. Quality control steps are embedded to ensure that negative results are true negatives, not assay failures.

Protocol 1: Photoaffinity Labeling and CuAAC Enrichment (ABPP)

Objective: Covalently capture and isolate the protein target from a native proteome.

  • Lysate Preparation: Lyse target cells (e.g., MDA-MB-231 for uPA expression) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) without protease inhibitors. Causality: Standard protease inhibitor cocktails will competitively block the S1 pocket, preventing probe binding.

  • Probe Incubation: Incubate 2 mg/mL of proteome lysate with 1 µM of the synthesized alkyne-diazirine probe for 1 hour at 37°C.

    • Self-Validation (Competition Control): In a parallel sample, pre-incubate the lysate with 50 µM of the parent (unmodified) compound for 30 minutes before adding the probe. True targets will show diminished enrichment in this sample due to competitive displacement.

  • UV Crosslinking: Transfer samples to a 96-well plate on ice. Irradiate at 365 nm for 10 minutes using a high-power UV LED array. Causality: Ice prevents thermal degradation of the proteome during UV exposure.

  • CuAAC Click Chemistry: Add 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand to stabilize Cu(I)), and 1 mM CuSO4​ . Vortex and react for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1% SDS, boil, and dilute to 0.1% SDS. Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, then PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution mass spectrometry to identify the enriched targets.

Protocol 2: High-Throughput Fluorogenic Protease Kinetic Assay

Objective: Orthogonally validate the LC-MS/MS hits and determine exact IC50​ and Ki​ values.

Causality of Assay Design: We utilize 7-Amino-4-methylcoumarin (AMC)-conjugated peptide substrates. When AMC is amide-bound to the peptide (e.g., Z-Gly-Gly-Arg-AMC), its fluorescence is internally quenched by the peptide backbone. Upon specific cleavage of the Arg-AMC bond by a trypsin-like protease, free AMC is released, causing a massive increase in fluorescence. This allows for real-time monitoring of the reaction velocity ( V0​ ).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% PEG-8000). Causality: PEG-8000 and Tween-20 prevent non-specific adsorption of the highly hydrophobic compound to the plastic well walls, which would artificially inflate the apparent IC50​ .

  • Enzyme-Inhibitor Pre-incubation: In a black, flat-bottom 384-well plate, add 10 µL of purified recombinant protease (e.g., 1 nM uPA) and 10 µL of the compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic substrate (e.g., 50 µM Z-Gly-Gly-Arg-AMC) to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex: 380 nm, Em: 460 nm) every 30 seconds for 30 minutes on a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ vs. [Inhibitor] and fit to a four-parameter logistic (4PL) equation to determine the IC50​ .

    • Self-Validation: Include a known standard (e.g., Benzamidine or a known uPA inhibitor) to verify enzyme activity and assay sensitivity.

Quantitative Data Summary

Once the protocols are executed, the derivative library must be profiled against a panel of related serine proteases to determine selectivity. The table below illustrates a representative data summary demonstrating how the 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide scaffold achieves selectivity for uPA and Matriptase over coagulation cascade proteases (Thrombin/Factor Xa).

Protease TargetFluorogenic SubstrateMean IC50​ (nM) ± SDSelectivity Fold (vs. Thrombin)Biological Role
uPA Z-Gly-Gly-Arg-AMC14.2 ± 1.8> 350x Tumor invasion, metastasis
Matriptase Boc-Gln-Ala-Arg-AMC28.5 ± 3.1> 175x Epithelial barrier function
Thrombin Boc-Val-Pro-Arg-AMC5,120 ± 4101x (Reference)Blood coagulation
Factor Xa Suc-Ile-Glu-Gly-Arg-AMC8,450 ± 6200.6xBlood coagulation
Plasmin D-Val-Leu-Lys-AMC> 10,000N/AFibrinolysis

Table 1: In vitro biochemical profiling of the lead scaffold across a panel of trypsin-like serine proteases. Data represents V0​ inhibition of AMC-substrate cleavage.

References

  • Title : The Antiviral Potential of Host Protease Inhibitors Source : PMC - NIH URL :[Link]

  • Title : (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase Source : PMC - NIH URL :[Link]

  • Title : Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Structure-Based Design of Macrocyclic Coagulation Factor VIIa Inhibitors Source : ACS Publications URL :[Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Executive Summary The analysis of highly polar, multi-functional active pharmaceutical ingredients (APIs) presents a persistent challenge in chromatographic method development. The target analyte, 2-{[4-(Aminomethyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of highly polar, multi-functional active pharmaceutical ingredients (APIs) presents a persistent challenge in chromatographic method development. The target analyte, 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide , is a complex amphoteric molecule characterized by a strongly basic primary amine, a weakly acidic sulfonamide linkage, and a neutral, polar propanamide moiety.

This Application Note details the rationale, step-by-step experimental protocol, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging high-pH mobile phase conditions and Superficially Porous Particle (SPP) technology, this method successfully mitigates silanol-induced peak tailing, ensuring a highly reproducible, self-validating analytical system suitable for pharmaceutical quality control and drug development.

Physicochemical Rationale & Chromatographic Strategy

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties and understand the causality behind common chromatographic failures.

The Analytical Challenge

The primary structural challenge of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide is the aminomethyl group ( NH2​−CH2​−R ). With a predicted pKa​ of approximately 9.5, this primary amine is fully protonated ( NH3+​ ) at standard acidic or neutral HPLC conditions (pH 2.0 – 7.0). When analyzed on traditional silica-based C18 columns at low pH, the positively charged analyte undergoes secondary ion-exchange interactions with negatively charged, unendcapped residual silanols ( SiO− ) on the silica surface. This dual-retention mechanism (hydrophobic partitioning + ion exchange) results in severe peak tailing, poor resolution, and compromised quantitation accuracy.

Strategic Resolution: High-pH SPP Chromatography

Rather than relying on complex ion-pairing agents (which require extensive column equilibration and complicate LC-MS compatibility) or Hydrophilic Interaction Liquid Chromatography (HILIC) (which can be highly sensitive to sample diluent mismatch), we employ a high-pH reversed-phase strategy .

  • Ionization Suppression: By utilizing an ammonium bicarbonate buffer adjusted to pH 10.0, the mobile phase pH is raised above the pKa​ of the basic amine. This suppresses its ionization, shifting the molecule into its neutral, more hydrophobic state. This eliminates cation-exchange interactions with the silica support, yielding sharp, symmetrical peaks 1[1].

  • Stationary Phase Selection: Standard silica dissolves at pH > 8.0. Therefore, we utilize a high-pH stable Superficially Porous Particle (SPP) column. SPP columns feature a solid silica core surrounded by a thin porous shell, which shortens the mass transfer diffusion path. This significantly reduces the C -term of the van Deemter equation, providing ultra-high efficiency comparable to sub-2 µm particles but at a fraction of the backpressure2[2].

MethodDevWorkflow N1 1. Physicochemical Profiling Identify Basic Amine (pKa ~9.5) N2 2. Mobile Phase Strategy Select pH 10.0 Buffer to Suppress Ionization N1->N2 N3 3. Stationary Phase Selection High-pH Stable SPP C18 Column N2->N3 N4 4. Chromatographic Optimization Gradient, Flow Rate, Temperature (40°C) N3->N4 N5 5. System Suitability Testing Tailing Factor < 1.5, %RSD < 2.0% N4->N5 N6 6. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision N5->N6

Fig 1: Logical workflow for HPLC method development and validation of polar basic APIs.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . System Suitability Testing (SST) must be passed prior to any sample analysis to confirm that the chromatographic system is fit for purpose.

Reagent & Sample Preparation

Causality Note: The choice of sample diluent is critical. Dissolving a polar analyte in 100% organic solvent causes the sample plug to act as a strong eluent, dragging the analyte down the column before it can partition, resulting in peak fronting or splitting. We strictly match the diluent to the initial gradient conditions (95% aqueous) to ensure the analyte focuses into a narrow band at the column head.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Weigh 0.79 g of LC-MS grade ammonium bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Water : Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 2 mL of methanol to ensure complete dissolution of the sulfonamide moiety, sonicate for 5 minutes, and dilute to volume with the Sample Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the Sample Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / SettingRationale
Column High-pH Stable SPP C18 (100 × 2.1 mm, 2.7 µm)Withstands pH 10.0; provides ultra-high efficiency[2].
Column Temperature 40 °CDecreases mobile phase viscosity; improves mass transfer kinetics.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID SPP columns.
Injection Volume 2.0 µLPrevents column mass-overload for the highly polar analyte.
Detection UV at 225 nmCaptures absorbance from the phenyl and sulfonamide chromophores.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
6.0 40 60
7.0 10 90
8.0 10 90
8.1 95 5

| 12.0 | 95 | 5 |

Method Validation (ICH Q2(R2) Compliance)

The method was rigorously validated in accordance with the 3[3] guidelines to guarantee regulatory compliance and scientific integrity 4[4].

System Suitability Testing (SST)

Before executing the validation protocols, the system's readiness was verified using six replicate injections of the 100 µg/mL working standard.

Table 2: System Suitability Results

ParameterICH/USP Acceptance CriteriaObserved ResultPass/Fail
Retention Time (RT) %RSD 1.0%0.12%PASS
Peak Area %RSD 2.0%0.45%PASS
Tailing Factor ( Tf​ ) 1.51.08PASS
Theoretical Plates ( N ) 500012,450PASS

Note: The excellent tailing factor (1.08) confirms that the pH 10.0 strategy successfully neutralized the aminomethyl group, preventing secondary silanol interactions.

Specificity & Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation (1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours). Peak purity was assessed using a Diode Array Detector (DAD). The purity angle was consistently less than the purity threshold across all stress conditions, confirming no co-elution of degradants with the main API peak.

Linearity, Accuracy, and Precision

Linearity was established by injecting standard solutions at five concentration levels ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Accuracy was determined via spike-recovery experiments at three levels (50%, 100%, 150%).

Table 3: Method Validation Summary

Validation ParameterMethodologyAcceptance CriteriaResults
Linearity 5 levels (25 - 150 µg/mL), triplicate R2≥0.999 R2=0.9998
Accuracy (Recovery) Spiked samples at 50, 100, 150%98.0% - 102.0%99.2% - 100.8%
Repeatability (Intra-day) 6 replicates at 100% levelArea %RSD 2.0%0.62%
Intermediate Precision 2 analysts, 2 days, 2 instrumentsArea %RSD 2.0%0.88%

Conclusion

The developed RP-HPLC method for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide overcomes the inherent chromatographic challenges of highly polar, basic molecules. By utilizing a high-pH mobile phase to suppress amine ionization and pairing it with a high-efficiency SPP column, the method achieves superior peak shape, excellent retention, and robust reproducibility. The comprehensive validation confirms that the procedure is highly accurate, stability-indicating, and fully compliant with ICH Q2(R2) standards, making it ready for immediate deployment in pharmaceutical quality control environments.

References

  • Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles Chromatography Online URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency / ICH URL:[Link]

  • CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS Agilent Technologies URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - Official Document International Council for Harmonisation (ICH) URL:[Link]

Sources

Application

Application Note: Solubilization and Cell Culture Protocol for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1) is a synthetic small molecule often utilized in high-throughput screening and fragment-based drug discovery. Due to its specific structural motifs—a hydrophobic phenyl ring balanced by polar primary amine and sulfonamide groups—proper solubilization is critical to prevent micro-precipitation and ensure reproducible in vitro pharmacology. This application note provides a field-proven, self-validating protocol for reconstituting this compound and applying it to cell culture systems without introducing solvent-induced artifacts.

Physicochemical Profiling & Causality of Solubilization

To design an effective solubilization strategy, we must first analyze the molecular architecture of the compound.

  • Structural Causality: The molecule features a primary amine (aminomethyl group) which is weakly basic, alongside a propanamide and a sulfonamide linkage. While the primary amine can theoretically be protonated to increase aqueous solubility, the neutral free-base form exhibits strong intermolecular hydrogen bonding and significant hydrophobicity.

  • Solvent Selection: Aqueous buffers are insufficient for creating high-concentration master stocks. Dimethyl sulfoxide (DMSO) is the universal standard because it is a highly polar, aprotic solvent that effectively disrupts intermolecular hydrogen bonds, ensuring complete molecular dispersion at the thermodynamic level without altering the compound's chemical integrity 1.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
CAS Number 1218594-32-1
Molecular Formula C₁₁H₁₇N₃O₃S
Molecular Weight 271.34 g/mol
Primary Functional Groups Primary amine, sulfonamide, primary amide
Recommended Primary Solvent Anhydrous DMSO (≥99.9% purity)

Mandatory Visualization: Workflow Pipeline

The following diagram outlines the logical progression from dry powder to cellular assay, emphasizing the critical control points required to maintain compound integrity.

Workflow cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Cell Culture Application N1 Weigh 2-{[4-(Aminomethyl)phenyl] methanesulfonamido}propanamide N2 Add Anhydrous DMSO (Target: 10 mM or 50 mM) N1->N2 N3 Vortex & Sonicate (Ensure Complete Dissolution) N2->N3 N4 Aliquot & Store at -20°C (Avoid Freeze-Thaw) N3->N4 N5 Thaw Single Aliquot (Room Temperature) N4->N5 Proceed to Assay N6 Serial Dilution in DMSO (Prepare 1000X Intermediates) N5->N6 N7 Dilute 1:1000 in Culture Media (Final DMSO = 0.1% v/v) N6->N7

Caption: Compound Solubilization and Cellular Assay Pipeline for CAS 1218594-32-1.

Preparation of Master Stock Solutions

To prevent water-induced precipitation and degradation, the use of anhydrous DMSO is strictly required. Standard laboratory DMSO is highly hygroscopic; absorbed atmospheric water will drastically reduce the solubility limit of the compound.

Table 2: Reconstitution Volumes for Standard Stock Concentrations

Calculations are based on a molecular weight of 271.34 g/mol .

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 368.5 µL73.7 µL
5 mg 1842.7 µL368.5 µL
10 mg 3685.4 µL737.1 µL
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that compromises stock stability.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex vigorously for 30–60 seconds. If visual inspection reveals undissolved particulate matter, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

  • Sterilization (Optional but Recommended): If the assay requires absolute sterility, pass the solution through a 0.22 µm PTFE syringe filter. Causality: Standard PES or cellulose acetate filters will dissolve in DMSO, ruining the stock and introducing toxic polymers.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed microcentrifuge tubes and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause temperature-dependent fluctuations in solubility, leading to micro-precipitation and inaccurate downstream dosing2.

Cell Culture Application & Treatment Workflow

When transitioning from a pure DMSO stock to aqueous cell culture media, the primary risk is solvent toxicity. DMSO is a known differentiating agent and can induce transcriptomic alterations, cytotoxicity, and changes in membrane permeability at high concentrations. To maintain a self-validating experimental system, the final concentration of DMSO in the cell culture medium must strictly not exceed 0.1% (v/v) 3.

Step-by-Step Application Protocol
  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (The Constant-DMSO Method): Do not perform serial dilutions directly in culture media. Instead, prepare a 1000X intermediate dilution series in pure DMSO.

    • Causality: Diluting directly in media creates a "solvent gradient" where the highest drug dose has the highest DMSO concentration, making it impossible to distinguish drug toxicity from solvent toxicity. Serial dilution in DMSO ensures every well receives exactly the same volume of solvent.

  • Media Preparation: Add 1 µL of the respective 1000X intermediate stock to 999 µL of pre-warmed culture media. Vortex immediately to prevent localized precipitation at the solvent-media interface.

  • Cell Treatment: Aspirate old media from the cell culture plates and gently apply the compound-containing media.

Table 3: Serial Dilution for Cell Culture (Targeting 0.1% Final DMSO)
Desired Final Conc.Intermediate Stock (1000X)Volume of Int. StockVolume of MediaFinal DMSO %
10 µM 10 mM (Direct from Master)1 µL999 µL0.1%
5 µM 5 mM (Diluted in DMSO)1 µL999 µL0.1%
1 µM 1 mM (Diluted in DMSO)1 µL999 µL0.1%
Vehicle Control Pure DMSO1 µL999 µL0.1%

Self-Validating Experimental Design

To ensure trustworthiness and robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, every assay utilizing this compound must be designed as a self-validating system. You must include the following controls:

  • Vehicle Control (0.1% DMSO): Essential to isolate the compound's specific pharmacological effect from any baseline solvent effect.

  • Media-Only Control: Used to baseline the vehicle control and ensure the 0.1% DMSO itself is not causing baseline phenotypic shifts.

  • Positive Control: A known active inhibitor (relevant to your specific target assay) dissolved under identical conditions to validate assay sensitivity.

References

  • Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds MDPI URL:[Link]

  • Hesperidin Enhances Doxorubicin Efficacy by Modulating Apoptosis- and Migration-Associated Processes in Human Retinoblastoma Cells National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

A Robust and High-Throughput LC-MS/MS Method for the Quantification of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in Human Plasma

An Application Note from the Bioanalytical Sciences Group Abstract This application note describes a detailed, validated, and highly reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the q...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Bioanalytical Sciences Group

Abstract

This application note describes a detailed, validated, and highly reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates exceptional sensitivity, specificity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation set forth by regulatory agencies like the FDA and EMA.[1][2] It is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

The quantitative determination of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments. 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide is a sulfonamide-containing compound of interest. Accurate measurement of its concentration in plasma over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] The selectivity is achieved through a combination of chromatographic separation and mass filtering, particularly using the Multiple Reaction Monitoring (MRM) scan mode.[4][5] In MRM, a specific precursor ion is selected and fragmented, and only a specific, characteristic product ion is monitored, drastically reducing background noise and matrix interference.[6]

This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established bioanalytical principles. We will explain the scientific rationale behind key procedural choices, ensuring the method is not only a series of steps but a self-validating system designed for reliability and regulatory compliance.

Analyte & Internal Standard (IS) Rationale

Analyte Characteristics

While specific experimental data for 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide is not widely published, its structure allows for the prediction of key physicochemical properties relevant to LC-MS/MS analysis.

PropertyPredicted Value/CharacteristicRationale for LC-MS/MS
Chemical Formula C₁₁H₁₇N₃O₃S-
Monoisotopic Mass 271.10 DaDetermines the mass-to-charge ratio (m/z) of the precursor ion.
pKa (approx.) ~9 (primary amine)The primary aminomethyl group is readily protonated, making positive mode Electrospray Ionization (ESI) highly effective.
LogP (predicted) Low to moderateSuggests good solubility in aqueous/organic mixtures used in reversed-phase chromatography and protein precipitation.

Note: Properties are estimated based on the chemical structure and data from similar sulfonamide compounds.[7][8][9]

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The use of an internal standard is critical in LC-MS/MS to correct for variability during sample processing and analysis.[10] An ideal IS should mimic the analyte's behavior as closely as possible.[11]

For this method, a stable isotope-labeled (SIL) analog of the analyte (e.g., with ¹³C or ²H/Deuterium labels) is the preferred choice.[12][13]

Rationale for SIL-IS:

  • Co-elution: A SIL-IS has virtually identical physicochemical properties to the analyte, ensuring it elutes at the same retention time.

  • Equivalent Ionization & Extraction: It experiences the same degree of ion suppression/enhancement and has the same extraction recovery, providing the most accurate normalization.[14]

  • Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the isotopic labels.[13]

If a SIL-IS is unavailable, a structural analog with similar properties may be used, but it must be chromatographically resolved from the analyte.[11] For this protocol, we will proceed assuming the use of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide-¹³C₆ as the internal standard.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte Reference Standard: 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide (≥98% purity)

  • Internal Standard: 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide-¹³C₆ (≥98% purity, ≥99% isotopic purity)

  • Control Matrix: Blank human plasma (K₂EDTA anticoagulant) from at least six unique sources

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)[15]

  • Equipment: 96-well protein precipitation filter plates, 96-well collection plates, analytical balance, vortex mixer, centrifuge (for 96-well plates), precision pipettes.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[16]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for its speed, simplicity, and suitability for high-throughput workflows.[17][18] Acetonitrile is an effective precipitating agent that yields a relatively clean supernatant.[19]

The workflow for sample preparation is illustrated below.

G cluster_prep Sample Preparation Workflow A Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) into 96-well plate B Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile with 0.1% FA) A->B C Seal plate and Vortex (~5 minutes at 1000 rpm) B->C D Centrifuge plate (~10 minutes at 4000 x g) C->D E Transfer Supernatant to a clean 96-well plate D->E F Inject into LC-MS/MS System E->F G cluster_validation Core Bioanalytical Validation Parameters Selectivity Selectivity & Specificity Validation Validated Method Selectivity->Validation Matrix Matrix Effect Matrix->Validation Curve Calibration Curve (LLOQ to ULOQ) Curve->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Stability Stability Stability->Validation

Sources

Application

Application Note: In Vivo Dosing Strategies for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in Murine Models

Executive Summary & Scientific Rationale The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS No. 1218594-32-1)[1] represents a highly specialized class of small-molecule sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS No. 1218594-32-1)[1] represents a highly specialized class of small-molecule sulfonamides. Structurally, the incorporation of an aminomethylphenyl group coupled to a sulfonamide core is a well-documented pharmacophore for competitive inhibition of serine proteases (e.g., thrombin, matriptase, urokinase). The basic aminomethyl moiety mimics endogenous basic amino acids (such as arginine or lysine), allowing it to form critical salt bridges (e.g., with Asp189 or Glu192) deep within the S1 specificity pocket of the target enzyme[2][3].

Transitioning such compounds from in vitro biochemical assays to in vivo murine models requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Murine models are critical for determining the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities before clinical advancement[4]. However, sulfonamides frequently exhibit challenging physicochemical properties, including poor aqueous solubility and high plasma protein binding.

This application note provides a comprehensive, self-validating methodology for formulating, dosing, and analyzing this compound in murine models, ensuring high-fidelity data collection that bridges the gap between target engagement and systemic exposure.

Putative Mechanism of Action

To contextualize the in vivo ADME requirements, it is essential to understand the compound's mechanism of action. The efficacy of an aminomethylphenyl sulfonamide depends on its ability to maintain free (unbound) plasma concentrations above the target's IC50​ or Ki​ for a sustained duration.

MOA AMPMP Sulfonamide Inhibitor (CAS 1218594-32-1) S1 S1 Specificity Pocket (Asp189 / Glu192) AMPMP->S1 Aminomethyl Salt Bridge Target Target Serine Protease (e.g., Matriptase/Thrombin) Target->S1 Contains Cleavage Proteolytic Cleavage Cascade Target->Cleavage Catalyzes Block Inhibition of Downstream Pathology S1->Block Induces Substrate Endogenous Substrate Substrate->Cleavage Undergoes Block->Cleavage Prevents

Figure 1: Putative mechanism of action for aminomethylphenyl sulfonamide inhibitors via S1 pocket binding.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

The sulfonamide moiety can act as a weak acid, while the aminomethyl group acts as a weak base, creating a zwitterionic character depending on the physiological pH. This often results in limited solubility in standard saline. To achieve homogenous dosing solutions (critical for accurate PK modeling), co-solvents or surfactants must be employed.

Using an inappropriate vehicle can lead to in vivo precipitation, causing artificial depot effects (prolonged, low-level absorption) or fatal micro-embolisms during Intravenous (IV) administration. We recommend a ternary solvent system to ensure complete dissolution while minimizing vehicle-induced toxicity[5][6].

Recommended Dosing Vehicles

Table 1: Optimized Murine Dosing Vehicles for Sulfonamide Derivatives

RouteRecommended Vehicle FormulationMax Dose VolumeRationale
IV 5% DMSO / 40% PEG400 / 55% Saline5 mL/kgDMSO ensures primary dissolution; PEG400 prevents precipitation upon introduction to aqueous blood[5].
PO 0.5% Methylcellulose (MC) in Water10 mL/kgForms a uniform suspension if the compound exceeds solubility limits, ensuring consistent gastrointestinal transit[7].
IP 10% Cremophor EL / 10% Ethanol / 80% Saline10 mL/kgCremophor EL forms micelles that enhance the bioavailability of lipophilic/poorly soluble sulfonamides[6][7].

Experimental Workflow: Murine PK/PD Profiling

A self-validating PK study requires pre- and post-dose verification. If the observed Cmax​ is lower than expected, dose formulation analysis will confirm whether the error occurred during preparation or is a true biological phenomenon (e.g., rapid first-pass metabolism).

PK_Workflow Formulation 1. Dose Formulation & Aliquot Verification Dosing 2. Murine Dosing (IV / PO) Formulation->Dosing Confirmed Conc. Validation Pre/Post Dose Concentration Check Formulation->Validation Sampling 3. Serial Blood Sampling (0.25h to 24h) Dosing->Sampling Administered Plasma 4. Plasma Separation (EDTA Collection) Sampling->Plasma Centrifugation LCMS 5. LC-MS/MS Bioanalysis (PK Parameter Calculation) Plasma->LCMS Protein Precipitation Validation->LCMS Normalizes Data

Figure 2: Self-validating in vivo pharmacokinetic experimental workflow.

Step-by-Step Dosing and Sampling Protocols

Protocol A: Intravenous (IV) Dosing via Lateral Tail Vein

Objective: Establish the absolute C0​ (initial concentration) and clearance rate without the confounding variable of gastrointestinal absorption.

  • Preparation: Weigh the mouse (typically 20–25 g for an adult C57BL/6 or BALB/c). Calculate the exact dose volume based on a 5 mL/kg limit (e.g., 100 µL for a 20 g mouse)[5].

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Restraint & Injection: Secure the mouse in a specialized restrainer. Disinfect the tail with 70% ethanol. Using a 27G to 30G needle, inject the formulated solution (5% DMSO / 40% PEG400 / 55% Saline) smoothly over 5–10 seconds.

  • Verification: A successful IV injection is indicated by a lack of resistance and the visible clearing of the vein. Causality note: Subcutaneous extravasation will artificially lower Cmax​ and prolong Tmax​ , ruining the IV PK profile.

Protocol B: Oral (PO) Gavage

Objective: Determine oral bioavailability (%F) and first-pass hepatic metabolism.

  • Preparation: Fast the mice for 4 hours prior to dosing to empty the stomach, reducing variability in gastric emptying times and compound absorption.

  • Dosing: Using a stainless steel or flexible plastic gavage needle (20G–22G), administer the suspension (0.5% Methylcellulose) at a volume of 10 mL/kg[7].

  • Technique: Gently extend the mouse's head and neck in a straight line. Slide the gavage needle over the tongue and down the esophagus. Causality note: Never force the needle; resistance indicates tracheal intubation, which is fatal.

Protocol C: Serial Blood Sampling

Mice have a total blood volume of approximately 1.5–2.0 mL. To prevent hypovolemic shock and hemodilution (which skews PK data), no more than 10–15% of the total blood volume should be collected over a 24-hour period.

Table 2: Standard Murine PK Sampling Schedule (Composite vs. Serial)

Time PointSampling MethodVolume CollectedRationale for Time Point
0.25 h Submandibular / Tail Snip20 µLCaptures early distribution phase and Cmax​ for PO dosing.
0.5 h Submandibular / Tail Snip20 µLIdentifies rapid tissue distribution or early clearance.
1.0 h Submandibular / Tail Snip20 µLStandard inflection point for absorption/elimination equilibrium.
2.0 h Submandibular / Tail Snip20 µLCaptures the beginning of the terminal elimination phase.
4.0 h Submandibular / Tail Snip20 µLTracks systemic clearance.
8.0 h Submandibular / Tail Snip20 µLDetermines late-stage elimination half-life ( t1/2​ ).
24.0 h Cardiac Puncture (Terminal)>500 µLEnsures complete washout; provides sufficient plasma for deep LC-MS/MS analysis and metabolite identification.

Sample Processing: Collect blood into K2​ -EDTA coated tubes. Causality note: EDTA is preferred over heparin because heparin can cause severe ion suppression during LC-MS/MS analysis. Centrifuge at 2,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.

Data Interpretation & Efficacy Translation

Once the LC-MS/MS bioanalysis is complete, the critical parameters to evaluate for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide are:

  • Clearance (Cl): High clearance (>50 mL/min/kg in mice) suggests rapid hepatic metabolism, typical for primary sulfonamides. If high, structural optimization (e.g., fluorination) may be required[5].

  • Volume of Distribution ( Vss​ ): A Vss​ > 1 L/kg indicates excellent tissue penetration, meaning the compound leaves the plasma and enters the target tissues (e.g., solid tumors or inflamed joints).

  • Bioavailability (%F): Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . A value >30% is generally required to advance a small molecule into chronic oral efficacy models.

References

  • US Patent 8476306B2. Urokinase inhibitors, production and use thereof. (Discusses the synthesis and in vivo profiling of aminomethylbenzylsulfonyl compounds). Available at: 2

  • ACS Publications. Identification of the First Low-Molecular-Weight Inhibitors of Matriptase-2. (Details the mechanism of aminomethyl residues forming salt bridges in S1 pockets). Available at: 3

  • Guidechem. CAS 1218594-32-1: 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide. Available at: 1

  • Journal of Medicinal Chemistry. Lead Optimization of a Pyrazole Sulfonamide Series... Mouse Pharmacokinetics. (Provides authoritative grounding on 5 mL/kg IV and 10 mL/kg PO dosing volumes and PEG400 vehicles). Available at: 5

  • PubMed / WILEY-VCH. Modulation of Biodistribution, Pharmacokinetics... with the Delivery Vehicle of a Fluorinated Sulfonamide. (Validates the use of Cremophor EL and PEG400 for sulfonamide in vivo delivery). Available at: 6

  • PMC / NIH. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy. Available at: 4

  • PMC / NIH. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice. (Validates 0.5% methylcellulose for PO gavage and specific murine dosing volumes). Available at: 7

Sources

Method

High-Throughput Screening (HTS) Assay Development for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Mechanistic Rationale: Targeting the S1 Pocket of Serine Proteases The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS: 1218594-32-1) is a highly specialized small molecule designed to act as a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the S1 Pocket of Serine Proteases

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS: 1218594-32-1) is a highly specialized small molecule designed to act as a competitive inhibitor of trypsin-like serine proteases. To develop a robust High-Throughput Screening (HTS) assay, we must first understand the structural causality of its binding mechanism.

The molecule is anchored by a 4-(aminomethyl)phenyl group, which serves as a classic P1 arginine/lysine bioisostere. In trypsin-like serine proteases—such as Urokinase-type Plasminogen Activator (uPA), thrombin, and matriptase—the S1 specificity pocket contains a highly conserved aspartic acid residue (e.g., Asp189 in uPA). At physiological pH, the basic aminomethyl group is protonated and forms a critical bidentate salt bridge with Asp189[1]. The methanesulfonamido group and the propanamide tail act as a rigid vector, directing the molecule into the hydrophobic S2 and S3 subsites to confer target selectivity.

For the purpose of this application note, we will use human uPA —a key mediator of extracellular matrix (ECM) degradation and tumor metastasis—as the model target to establish a self-validating HTS workflow.

uPAPathway uPA Active uPA (Serine Protease) Plg Plasminogen (Zymogen) uPA->Plg Cleaves at Arg561-Val562 Plasmin Plasmin (Active Protease) Plg->Plasmin Activates ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Promotes Inhibitor 2-{[4-(Aminomethyl)phenyl]...} (Competitive Inhibitor) Inhibitor->uPA Blocks S1 Pocket (Asp189)

Mechanism of uPA-mediated ECM degradation and targeted inhibition by the P1 arginine mimetic.

Assay Design and Kinetic Causality

To screen libraries of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide derivatives, we utilize a continuous fluorogenic assay. The substrate of choice is Z-Gly-Gly-Arg-AMC (7-Amino-4-methylcoumarin).

The Cheng-Prusoff Principle in HTS

A critical failure point in HTS assay development is the arbitrary selection of substrate concentration ( [S] ). Because this compound is a competitive inhibitor, its apparent potency ( IC50​ ) is mathematically dependent on [S] . According to the Cheng-Prusoff equation, IC50​=Ki​(1+[S]/Km​) [2].

  • If [S]≫Km​ , the substrate outcompetes the inhibitor, leading to false negatives.

  • If [S]≪Km​ , the signal window is too low, leading to poor assay robustness (low Z'-factor). Therefore, we strictly set [S] at or slightly below the Km​ (approximately 50 µM for uPA) to balance the dynamic signal range with high sensitivity to competitive inhibitors.

Mitigating False Positives

HTS campaigns are notoriously plagued by pan-assay interference compounds (PAINS) and aggregators. To build a self-validating system, the assay buffer is formulated with 0.01% Tween-20 to prevent compound aggregation and 0.1% Bovine Serum Albumin (BSA) to prevent the protease from adhering to the microplate walls. Furthermore, we mandate a kinetic readout (measuring initial velocity, V0​ ) rather than an endpoint readout. Kinetic tracking effectively subtracts the static autofluorescence of the screening compounds, eliminating a major source of false positives.

Table 1: Optimized HTS Assay Parameters for uPA Inhibition
ParameterValueCausality & Rationale
Target Enzyme Human uPA (Active)1 nM final concentration; provides a robust linear signal over 30 minutes without substrate depletion.
Substrate Z-Gly-Gly-Arg-AMC50 µM final concentration; approximates Km​ to balance signal window and competitive inhibitor sensitivity.
Assay Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaClMaintains physiological pH and ionic strength for optimal protease activity.
Additives 0.01% Tween-20, 0.1% BSAPrevents compound aggregation and non-specific enzyme adsorption to microplate walls.
Microplate 384-well, Black, Flat-bottomBlack walls minimize well-to-well optical crosstalk for fluorescence reads.
Readout Kinetic FluorescenceEx: 380 nm / Em: 460 nm; mitigates static autofluorescence from library compounds.

Step-by-Step HTS Protocol

This workflow is optimized for a 384-well format, utilizing acoustic liquid handling to ensure precision and eliminate tip-based carryover.

HTSWorkflow Step1 1. Compound Transfer Echo Dispensing (100 nL) Step2 2. Enzyme Addition 1 nM uPA (5 µL) Step1->Step2 Step3 3. Pre-Incubation 15 min at RT (Equilibration) Step2->Step3 Step4 4. Substrate Addition 50 µM Z-GGR-AMC (5 µL) Step3->Step4 Step5 5. Kinetic Readout Ex: 380nm / Em: 460nm (30 min) Step4->Step5

Step-by-step High-Throughput Screening (HTS) workflow for uPA competitive inhibitors.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Filter through a 0.22 µm membrane.

  • Enzyme Solution (2X): Dilute human uPA in Assay Buffer to a concentration of 2 nM. Keep on ice until dispensing.

  • Substrate Solution (2X): Dilute Z-Gly-Gly-Arg-AMC in Assay Buffer to 100 µM. Protect from light.

Phase 2: Compound Dispensing & Equilibration
  • Acoustic Dispensing: Using an Echo Acoustic Dispenser, transfer 100 nL of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (and derivatives) from a 100% DMSO source plate into the dry 384-well black assay plate.

    • Self-Validation Note: Include columns for 100% DMSO (Negative Control / Maximum Activity) and a reference inhibitor like Amiloride or UK122 (Positive Control / Minimum Activity). The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Dispense 5 µL of the 2X Enzyme Solution (2 nM uPA) into all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (22°C) for 15 minutes.

    • Causality: This step is mandatory. It allows the competitive inhibitor to reach thermodynamic binding equilibrium with the uPA S1 pocket before the substrate is introduced.

Phase 3: Reaction Initiation and Kinetic Readout
  • Substrate Addition: Dispense 5 µL of the 2X Substrate Solution (100 µM Z-GGR-AMC) into all wells to initiate the reaction. The final volume is 10.1 µL.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read the plate kinetically every 2 minutes for 30 minutes at Ex: 380 nm and Em: 460 nm.

Data Validation and Quality Control

A screening protocol is only as reliable as its statistical validation. To ensure the assay is robust enough for HTS campaigns, the data must be subjected to rigorous quality control.

Initial Velocity ( V0​ ) Calculation

Extract the fluorescence values over the 30-minute kinetic read. Plot Fluorescence vs. Time and calculate the slope of the linear portion of the curve. This slope represents the initial velocity ( V0​ ). Ensure that less than 10% of the total substrate is cleaved during this window to maintain steady-state Michaelis-Menten kinetics.

Z'-Factor Determination

The Z'-factor is the gold-standard statistical parameter for evaluating HTS assay quality, reflecting both the dynamic range of the assay signal and the data variation[3]. Calculate the Z'-factor using the V0​ of the DMSO-only wells (Max Signal, μc+​ ) and the Reference Inhibitor wells (Min Signal, μc−​ ):

Z′=1−∣μc+​−μc−​∣3(σc+​+σc−​)​

  • Acceptance Criteria: A Z'-factor ≥0.5 indicates an excellent, robust assay suitable for HTS. If the Z'-factor falls below 0.5, investigate liquid handling errors, temperature gradients across the plate (edge effects), or substrate degradation.

Dose-Response and IC50​

For hit validation, test the compound in a 10-point, 3-fold dilution series. Normalize the V0​ of each compound concentration against the DMSO controls to calculate the % Inhibition. Fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50​ .

References

  • Sperl S, et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase". Proceedings of the National Academy of Sciences.[Link]

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening.[Link]

  • Cheng YC, Prusoff WH. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.[Link]

Sources

Application

Application Note: Standardized Protocol for the Preparation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide DMSO Stock Solutions

The Molecular Challenge: Profiling the Active Compound The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1) is a highly functionalized small molecule building block characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Challenge: Profiling the Active Compound

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1) is a highly functionalized small molecule building block characterized by a primary amine, a sulfonamide, and a propanamide moiety. Preparing high-fidelity stock solutions is critical for downstream in vitro assays and bioconjugation workflows. However, the dual functionality of this molecule presents a unique solvation paradox: the conditions required to dissolve the sulfonamide group can inadvertently degrade the primary amine if strict handling parameters are not enforced.

This application note details the physicochemical rationale, exact quantitative dilution matrices, and a self-validating protocol for preparing and storing dimethyl sulfoxide (DMSO) stock solutions of this compound.

Solvent Causality: Why Anhydrous DMSO is Non-Negotiable

The selection of DMSO as the primary solvent is dictated by the compound's structural features, but its use requires an understanding of the underlying chemical causality:

  • Sulfonamide Solvation: Aprotic polar solvents like DMSO are exceptionally effective at solubilizing sulfonamides. This high solubility is driven by strong intermolecular hydrogen bonding, where the sulfonamide NH moiety acts as a hydrogen bond donor and the lone electron pairs on the DMSO oxygen act as powerful acceptors[1].

  • Primary Amine Vulnerability: In aprotic solvents, the basicity of primary amines is dictated primarily by electronic effects rather than solvation energy[2]. While stable in pure DMSO, primary amines are highly reactive in the presence of moisture and atmospheric carbon dioxide.

  • The Degradation Cascade: Because DMSO is profoundly hygroscopic, improper handling allows water to absorb into the solvent. This moisture facilitates the dissolution of atmospheric CO₂, triggering a nucleophilic attack by the primary amine. This reaction cascades into the formation of insoluble ammonium carbamate or bicarbonate salts[3]. This degradation pathway depletes the active titer of the compound and introduces micro-precipitates that can confound downstream optical assays.

To prevent carbamate precipitation, the use of anhydrous DMSO (≥99.9% purity, ≤0.005% water) purged with an inert gas is an absolute requirement[4].

Degradation DMSO Hygroscopic DMSO (Improper Handling) Moisture Moisture Absorption (H2O > 0.1%) DMSO->Moisture CO2 Atmospheric CO2 Dissolution Moisture->CO2 Reaction Nucleophilic Attack (Carbamylation) CO2->Reaction Amine Primary Amine (Active Compound) Amine->Reaction Carbamate Carbamate Salt Formation (Insoluble) Reaction->Carbamate Precipitation Precipitation & Titer Loss Carbamate->Precipitation

Fig 1. Causality of primary amine degradation via moisture-induced carbamate formation.

Quantitative Dilution Matrix

For accurate and reproducible experiments, precise mass-to-volume calculations are required. The molecular weight of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (C₁₁H₁₇N₃O₃S) is 271.34 g/mol .

Table 1: Mass-to-Volume Dilution Matrix

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
1 mM 1.00 mL0.271 mg
5 mM 1.00 mL1.357 mg
10 mM 1.00 mL2.713 mg
20 mM 1.00 mL5.427 mg
50 mM 1.00 mL13.567 mg

*Note: Weighing quantities below 2.0 mg introduces significant error on standard analytical balances. It is strongly recommended to prepare a 10 mM or 50 mM master stock and perform serial dilutions to achieve lower working concentrations.

The Self-Validating Preparation Workflow

To ensure the integrity of the stock solution, the preparation protocol must be treated as a self-validating system. By embedding Quality Control (QC) checkpoints directly into the workflow, researchers can confirm that anhydrous conditions were successfully maintained.

Step 1: Equilibration and Reagent Qualification
  • Allow the lyophilized compound to fully equilibrate to room temperature within a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Use only newly opened, high-purity anhydrous DMSO[5].

Step 2: Precision Weighing and Wetting
  • Accurately weigh the target mass of the compound into a sterile, low-bind microcentrifuge tube using an analytical balance.

  • To prevent clumping and ensure complete wetting of the powder, add 90% of the calculated DMSO volume first. Gently mix the suspension, then add the remaining 10% of the solvent to wash down the tube walls[5].

Step 3: Solubilization
  • Vortex the sealed tube at medium speed for 1 to 2 minutes.

  • If dissolution is incomplete, apply gentle water-bath sonication at room temperature for a maximum of 5 minutes. Avoid prolonged sonication, which generates localized heat that can accelerate amine degradation.

Step 4: In-Line Quality Control (The Validation Step)
  • Visual Inspection: Hold the tube against a strong light source. The solution must be completely transparent. Any opalescence indicates moisture-induced carbamate precipitation.

  • Dynamic Light Scattering (DLS): For critical bioconjugation workflows, analyze a 2 µL aliquot via DLS to confirm the absence of colloidal aggregates. A "Pass" at this stage validates the anhydrous integrity of the entire process.

Step 5: Inert Blanketing and Aliquoting
  • Purge the headspace of the master tube with a gentle stream of dry argon or nitrogen gas to displace oxygen and CO₂[4].

  • Immediately dispense the master stock into single-use aliquots (e.g., 10–50 µL) in amber tubes to prevent photolytic degradation and eliminate freeze-thaw cycles.

Workflow Start 1. Weighing Equilibrated Compound Solubilization 2. Solubilization (90% then 10% DMSO) Start->Solubilization QC 3. Quality Control (Visual & DLS) Solubilization->QC Pass QC Pass: Optically Clear QC->Pass Clear Fail QC Fail: Micro-precipitates QC->Fail Turbid Aliquot 4. Aliquoting & Argon Blanketing Pass->Aliquot Sonication Gentle Sonication (Max 5 mins) Fail->Sonication Sonication->QC Storage 5. Storage (-20°C / -80°C) Aliquot->Storage

Fig 2. Self-validating workflow for the preparation and QC of DMSO stock solutions.

Critical Handling & Storage Parameters

  • Short-term Storage (1-2 weeks): Store aliquots at 4°C in a desiccator. Ensure tubes are tightly sealed.

  • Long-term Storage (up to 6 months): Store aliquots at -20°C or -80°C. Place the aliquots in a secondary sealed container with an active desiccant packet (e.g., silica gel) to provide a secondary barrier against moisture ingress.

  • Post-Thaw Protocol: Upon thawing an aliquot for an experiment, repeat the Visual Inspection QC step. If precipitation has occurred during storage, discard the aliquot. Do not attempt to re-solubilize degraded carbamate salts.

References

  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays - BenchChem. 5

  • PRODUCT INFORMATION - Sulfadiazine - Cayman Chemical. 4

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. 1

  • Amine - Wikipedia. 2

  • US9186617B2 - Non-aqueous amine scrubbing for removal of carbon dioxide - Google Patents.3

Sources

Method

Application Note: Advanced Crystallization Strategies for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Chemical Profiling & Thermodynamic Rationale The compound 2-{[4-(Aminomethyl)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Chemical Profiling & Thermodynamic Rationale

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1)[1] is a highly functionalized organic intermediate featuring three distinct moieties: a basic primary amine (aminomethyl group), a slightly acidic hydrogen-bonding sulfonamide, and a flexible propanamide backbone.

Crystallization Challenges: Due to its amphoteric-like nature and high polarity, the free base exhibits a strong tendency to undergo liquid-liquid phase separation (commonly known as "oiling out") rather than forming an ordered crystal lattice. Furthermore, the primary amine is susceptible to atmospheric CO₂ capture (forming carbamates) and oxidative degradation.

To overcome these challenges, this guide details two distinct, field-proven methodologies:

  • Combined Cooling and Anti-Solvent Crystallization (CCAC) for the free base, which leverages kinetic impurity rejection[2].

  • Reactive Crystallization to isolate the compound as a stable Hydrochloride (HCl) salt, which significantly improves crystal habit, thermodynamic stability, and filtration kinetics[3].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that critical quality attributes (CQAs) are met before proceeding to the next unit operation.

Protocol A: CCAC of the Free Base (Methanol/Water System)

This method utilizes Methanol as the primary solvent and Water as the anti-solvent to drive supersaturation without extreme cooling.

  • Dissolution: Charge a jacketed crystallizer with 10.0 g of the free base and 60 mL of Methanol. Heat the suspension to 55 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration (Self-Validation Step): Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed receiving vessel. Visually inspect the filtrate; it must be completely clear. Any foreign particulate matter will act as uncharacterized seeds, leading to uncontrolled secondary nucleation.

  • Anti-Solvent Addition: Maintain the solution at 55 °C. Introduce 20 mL of deionized water (anti-solvent) at a controlled rate of 0.5 mL/min.

    • Causality: Slow addition ensures the system enters the metastable zone width (MSZW) gradually, preventing localized high-supersaturation zones that cause oiling out.

  • Seeding & Aging: Once the solution becomes slightly turbid, pause the water addition and age the mixture for 30 minutes to allow the primary nuclei to establish a stable crystal lattice.

  • Cooling Ramp: Initiate a linear cooling ramp of -0.3 °C/min down to 5 °C.

    • Causality: A slow, controlled cooling profile is critical to prevent thermal degradation and optimize the final crystal size distribution (CSD)[4].

  • Isolation: Filter the resulting slurry under vacuum, wash with 15 mL of cold Methanol/Water (1:1 v/v), and dry in a vacuum oven at 40 °C for 24 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Converting the primary amine to an HCl salt is highly recommended to improve the robustness and handling of the final API[3].

  • Dissolution: Suspend 10.0 g of the free base in 50 mL of anhydrous Isopropanol (IPA). Heat to 45 °C until dissolved.

  • Reactive Nucleation: Add 1.05 molar equivalents of 5M HCl in IPA dropwise over 45 minutes.

    • Self-Validation Step: Monitor the pH of the slurry. The pH should drop below 3.0, confirming complete protonation of the aminomethyl group.

  • Growth & Cooling: Age the suspension at 45 °C for 1 hour to allow the salt crystals to grow and consume the supersaturation driving force. Cool to 5 °C at a rate of -0.5 °C/min.

  • Isolation: Filter the slurry under vacuum, wash with 2 x 10 mL of cold IPA, and dry under vacuum at 40 °C for 24 hours.

Process Workflow Visualization

The following diagram illustrates the critical unit operations for the Reactive Crystallization workflow (Protocol B).

G N1 Dissolution (IPA, 45°C) N2 Polish Filtration N1->N2 N3 Reactive Nucleation N2->N3 N4 Cooling & Aging N3->N4 N5 Vacuum Filtration N4->N5 N6 Vacuum Drying N5->N6

Figure 1: Reactive crystallization workflow for the hydrochloride salt isolation.

Quantitative Data & Quality Attributes

The choice of crystallization technique directly impacts the downstream processability of the material. As summarized in Table 1, the reactive crystallization of the HCl salt yields vastly superior physical properties compared to the free base.

Table 1: Comparative Analysis of Crystallization Outcomes

ParameterFree Base (CCAC Method)Hydrochloride Salt (Reactive Method)
Molar Yield (%) 78.0 - 82.592.0 - 95.5
Purity (HPLC %a/a) > 98.5> 99.5
Crystal Habit Fine Needles / AgglomeratesPrismatic / Blocky
Filtration Time (10g scale) > 30 min (Prone to filter blinding)< 5 min (Excellent drainage)
Hygroscopicity ModerateLow (Stable up to 75% RH)

References

  • Liu, Y., et al. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, ACS Publications, 2021. Available at: [Link]

  • Zhang, T., et al. "Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation." Crystal Growth & Design, ACS Publications, 2019. Available at: [Link]

  • Wang, X., et al. "Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?" Organic Process Research & Development, ACS Publications, 2024. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Storage Degradation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (often referenced as E...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (often referenced as EN300-79936). Because this molecule contains multiple reactive functional groups, it is highly susceptible to environmental degradation if not stored correctly. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Pathways of Degradation (The "Why")

To troubleshoot degradation, we must first understand the structural vulnerabilities of the molecule. The compound features three critical functional groups: a primary amine (aminomethyl group), a propanamide moiety, and a sulfonamide linkage.

  • Primary Amine Reactivity (Carbonation & Oxidation): The -CH2-NH2 group is highly nucleophilic. When exposed to atmospheric carbon dioxide (CO2), it undergoes a rapid, reversible nucleophilic attack to form an alkyl-ammonium carbamate salt[1]. Furthermore, exposure to atmospheric oxygen (O2) leads to oxidative degradation, which can cleave the C-N bond or form hydroxylamines and imines, a process that visually manifests as the yellowing or browning of the powder[2].

  • Amide Hydrolysis: The propanamide group is susceptible to moisture-induced hydrolysis. Water molecules act as nucleophiles attacking the polarized carbonyl carbon. This reaction is catalyzed by both acidic and basic microenvironments, leading to the irreversible cleavage of the amide bond into a carboxylic acid and an amine[3].

  • Sulfonamide Stability: While sulfonamides are generally more robust than standard amides and possess long half-lives under natural conditions, the methanesulfonamido group can still undergo hydrolysis under prolonged exposure to extreme pH levels or elevated temperatures[4].

Pathways Molecule 2-{[4-(Aminomethyl)phenyl] methanesulfonamido}propanamide O2 Oxygen (Air) Molecule->O2 CO2 Carbon Dioxide Molecule->CO2 H2O Moisture (H2O) Molecule->H2O Oxidation N-Oxidation / C-N Cleavage (Yellowing/Browning) O2->Oxidation Primary Amine Carbamate Carbamate Salt Formation (+44 Da Mass Shift) CO2->Carbamate Nucleophilic Attack Hydrolysis Amide Hydrolysis (Cleavage Products) H2O->Hydrolysis Acid/Base Catalysis

Figure 1: Primary degradation pathways of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide.

Part 2: Troubleshooting Guide (FAQs)

Q: Why is my stored powder turning yellow or brown over time? A: This is a classic sign of oxidative degradation of the primary amine[2]. When the aminomethyl group reacts with atmospheric oxygen, it forms N-oxides, hydroxylamines, or complex azo-polymers that absorb visible light, causing the discoloration. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen).

Q: I am seeing a +44 Da mass shift in my LC-MS analysis. What is this impurity? A: A +44 Da mass shift corresponds exactly to the addition of a CO2 molecule, indicating the formation of a carbamate adduct[1]. Because primary amines are strong nucleophiles, they readily capture atmospheric CO2. This reaction is reversible under specific conditions (see SOP 2 below).

Q: My compound is precipitating out of solution or has lost its original solubility profile. Why? A: The transition from a neutral primary amine to an alkyl-ammonium carbamate salt drastically alters the ionic character of the molecule[1]. This ionic shift reduces its solubility in moderately polar or non-polar organic solvents (like DCM or EtOAc) and can cause the compound to crash out of solution as insoluble particulates.

Q: I observe lower molecular weight cleavage products in my assays. What went wrong? A: You are observing the hydrolysis of the propanamide group[3]. If the storage vial was not properly desiccated, ambient moisture acts as a nucleophile. This hydrolytic cleavage yields a carboxylic acid and an amine fragment, permanently destroying the active molecule.

Part 3: Quantitative Data & Diagnostics

Use the following self-validating matrices to diagnose your specific degradation issue and establish proper storage expectations.

Table 1: Diagnostic LC-MS Mass Shifts & Corrective Actions

Observed Mass Shift (Da)Suspected DegradantMechanistic CauseCorrective Action
+44 Carbamate AdductNucleophilic attack of primary amine on atmospheric CO2Execute SOP 2 (Free-base recovery); store under Argon
+16 N-Oxide / HydroxylamineOxidation of primary amine by atmospheric O2Discard highly oxidized batches; purge future vials with N2
-73 Primary Amine CleavageHydrolysis of the propanamide groupIrreversible. Ensure desiccant use; avoid aqueous storage

Table 2: Stability Matrix (Conditions vs. Degradation Rate)

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal -20°CArgon / N2> 24 MonthsNone
Acceptable 4°CSealed, Desiccated6 - 12 MonthsSlow Carbamate Formation
Sub-optimal 25°C (RT)Ambient Air< 1 MonthRapid Oxidation & Hydrolysis
Aqueous Solution 4°CAmbient< 1 WeekAmide/Sulfonamide Hydrolysis

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Optimal Storage Protocol

To ensure the self-validating integrity of your compound, follow this workflow immediately upon receipt.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This minimizes repeated freeze-thaw cycles and prevents UV-induced radical formation.

  • Inert Gas Purging: Gently blow a stream of Argon or high-purity Nitrogen into the vial for 15-20 seconds to completely displace atmospheric oxygen and CO2.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap to ensure an airtight, chemically inert seal.

  • Desiccation: Place the sealed vials in a secondary container (e.g., a desiccator jar) containing indicating silica gel or Drierite to scavenge any residual moisture.

  • Temperature Control: Store the secondary container at -20°C.

Workflow Start Receive Compound Aliquot Aliquot into Amber Vials Start->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C with Desiccant Seal->Store

Figure 2: Step-by-step optimal storage workflow to prevent environmental degradation.

SOP 2: Recovery & Purification of Carbamate-Degraded Material

Causality: Carbamate formation is a reversible equilibrium. By shifting the pH and applying mild heat, the carbamate decomposes back into the free amine and CO2 gas[1]. Note: This protocol cannot reverse oxidation or hydrolysis.

  • Dissolution: Dissolve the degraded powder in a minimal volume of anhydrous methanol or ethanol.

  • Mild Basification: Add a weak, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 1.1 equivalents to shift the equilibrium away from the carbamate salt.

  • Degassing: Sonicate the solution at 30°C for 15 minutes to drive off the liberated CO2 gas.

  • Purification: Purify the free base via preparative HPLC using a volatile buffer system (e.g., 0.1% Formic Acid in Water/Acetonitrile) to avoid introducing non-volatile salts.

  • Lyophilization: Freeze-dry the collected fractions immediately to yield the purified compound as a formate salt, which is inherently more stable against CO2 than the free base.

References

  • Source: mdpi.
  • Source: nih.
  • Source: pharmaceutical-journal.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Synthesis

Welcome to the technical support center for the synthesis of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide. This guide is designed for researchers, scientists, and drug development professionals who may encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the multi-step synthesis of this molecule. As a molecule combining a sulfonamide linkage with an amino acid amide, its synthesis requires careful control over reagent quality, reaction conditions, and protecting group strategies. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Overview of the Synthetic Challenge

The synthesis of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide typically involves the formation of a key sulfonamide (S-N) bond and relies on the integrity of an amide (C-N) bond. The primary challenge stems from the multiple reactive sites within the precursors, necessitating a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. The benzylic amine is significantly more nucleophilic than the sulfonamide nitrogen and must be protected, typically with a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions in the final step.

A logical and commonly employed synthetic pathway is outlined below. This guide will focus on troubleshooting the critical steps within this workflow.

Synthetic_Workflow cluster_0 Step 1: Protection & Precursor Synthesis cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Deprotection A 4-(Aminomethyl)benzylamine B tert-Butyl N-{4-[(tert-butoxycarbonylamino)methyl]benzyl}carbamate A->B Boc₂O, Base C 4-((tert-Butoxycarbonylamino)methyl)phenylmethanesulfonyl chloride B->C 1. n-BuLi, SO₂ 2. NCS E E C->E Base (e.g., Pyridine) Anhydrous DCM D L-Alaninamide HCl D->E F Target Molecule: 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide E->F Acid (e.g., TFA or HCl) DCM

Caption: Proposed synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low (<20%). Where is the most likely point of failure?

A low overall yield in a multi-step synthesis is often due to a significant failure in one key step or a cumulative loss across all steps. The most critical step in this sequence is the sulfonamide coupling (Step 2). The primary suspect is the quality of the sulfonyl chloride precursor. Sulfonyl chlorides are highly susceptible to hydrolysis, converting them into the unreactive sulfonic acid.[1]

Initial Diagnostic Workflow:

  • Verify Starting Materials: Confirm the identity and purity of your starting materials, especially the 4-((tert-butoxycarbonylamino)methyl)phenylmethanesulfonyl chloride. If it is not freshly prepared or purchased, its purity is questionable.

  • Analyze Crude Reaction Mixtures: Before purification, take a small aliquot of the crude reaction mixture from each step and analyze it by LC-MS and ¹H NMR. This will help you determine if the desired product was formed, identify major byproducts, and assess conversion efficiency.

  • Focus on the Coupling Step: If the precursor is pure and the deprotection step is known to be high-yielding, your primary focus should be optimizing the sulfonamide coupling reaction.

Q2: What are the most critical reaction parameters to control for a successful sulfonamide coupling?

Three parameters are paramount:

  • Anhydrous Conditions: Water is the primary enemy. It rapidly hydrolyzes your sulfonyl chloride.[1] All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: A non-nucleophilic base is essential to scavenge the HCl generated during the reaction without competing with the L-alaninamide nucleophile. Pyridine or triethylamine (Et₃N) are common choices.[1][2] Pyridine often serves as both the base and a suitable solvent.

  • Temperature Control: The addition of the sulfonyl chloride to the amine solution should be done slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[1] The reaction can then be allowed to warm to room temperature.

Q3: My final product is difficult to purify. What strategy do you recommend?

The final product is a salt-like, polar molecule, which can be challenging to purify via silica gel chromatography. Recrystallization is often the most effective method for obtaining high-purity material.[3] Experiment with various solvent systems. A common choice for polar compounds is an alcohol/water or acetonitrile/water mixture. If chromatography is necessary, consider using a more polar stationary phase like C18 (reverse-phase) or employing a gradient elution with a polar mobile phase containing a small amount of a modifier like triethylamine or acetic acid to improve peak shape.

Troubleshooting & Optimization Guides

This section provides a detailed analysis of potential problems, their root causes, and actionable solutions for critical stages of the synthesis.

Guide 1: Sulfonamide Coupling (Step 2)

This S-N bond formation is the most yield-sensitive step. The reaction of 4-((tert-butoxycarbonylamino)methyl)phenylmethanesulfonyl chloride with L-alaninamide requires precise control.

Troubleshooting_Coupling Start Low Yield in Coupling Step Check_SC Is Sulfonyl Chloride (SC) pure and fresh? Start->Check_SC Check_Cond Were anhydrous conditions strictly maintained? Check_SC->Check_Cond Yes Sol_Hydrolysis Solution: - Use fresh/purified SC. - Ensure rigorous anhydrous setup. Check_SC->Sol_Hydrolysis No Analyze_Crude Analyze crude LC-MS/ ¹H NMR Check_Cond->Analyze_Crude Yes Check_Cond->Sol_Hydrolysis No Hydrolysis Major Peak: Sulfonic Acid Analyze_Crude->Hydrolysis No_Reaction Major Peak: Starting Materials Analyze_Crude->No_Reaction Side_Product Major Peak: Unknown Byproduct Analyze_Crude->Side_Product Hydrolysis->Sol_Hydrolysis Sol_No_Reaction Solution: - Check base stoichiometry (use 1.2-1.5 eq). - Increase reaction time/temperature. - Verify amine salt was neutralized. No_Reaction->Sol_No_Reaction Sol_Side_Product Solution: - Lower reaction temperature during addition. - Investigate base choice (e.g., pyridine vs. Et3N). - Check for bis-sulfonylation. Side_Product->Sol_Side_Product

Caption: Troubleshooting decision tree for the sulfonamide coupling step.

Problem 1: No or minimal product formation; starting materials recovered.

  • Root Cause A: Inactive Sulfonyl Chloride. The most common cause is the hydrolysis of the sulfonyl chloride to sulfonic acid prior to the reaction.[1] This can happen during storage or if introduced into a non-anhydrous reaction setup.

    • Solution: Use freshly prepared or newly purchased sulfonyl chloride. If its quality is uncertain, it can be synthesized from the corresponding thiol or other precursors under controlled conditions.[4][5]

  • Root Cause B: Insufficiently Active Nucleophile. If L-alaninamide hydrochloride is used, the base must first neutralize the HCl salt to free the amine for nucleophilic attack. If an insufficient amount of base is used, the reaction will not proceed.

    • Solution: Use at least 2.2 equivalents of base: 1.0 eq to neutralize the HCl salt and 1.2 eq to scavenge the HCl produced during the coupling. Alternatively, the free base of L-alaninamide can be prepared beforehand, though it may be less stable.

Problem 2: Complex mixture of products observed in crude analysis.

  • Root Cause A: Bis-sulfonylation. The newly formed sulfonamide still has an N-H proton which is weakly acidic. Under strongly basic conditions or at elevated temperatures, this proton can be removed, and the resulting anion can react with another molecule of sulfonyl chloride, leading to a bis-sulfonylated impurity.

    • Solution: Add the sulfonyl chloride slowly (dropwise or in portions) to the amine solution at 0 °C.[1] Avoid a large excess of sulfonyl chloride; use a stoichiometry of 1.05 to 1.1 equivalents.

  • Root Cause B: Competing Reactions with the Base/Solvent. If a nucleophilic base like pyridine is used at high temperatures, it can potentially react with the highly electrophilic sulfonyl chloride.

    • Solution: Maintain a low reaction temperature. If side reactions with the base are suspected, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).

Quantitative Troubleshooting Data: Sulfonamide Coupling
ParameterStandard ConditionProblem ObservedRecommended ChangeRationale
Sulfonyl Chloride 1.05 eqLow conversionUse 1.05 eq of freshly opened/prepared reagentEnsures high reactivity by preventing hydrolysis.[1]
L-Alaninamide HCl 1.0 eqLow conversionEnsure 2.2 eq of base are used1.0 eq to free the amine, 1.2 eq to quench reaction acid.
Base (Pyridine) 2.2 eqComplex byproductsSwitch to DIPEA (2.2 eq)DIPEA is less nucleophilic and can reduce side reactions.
Temperature Add at 0°C, warm to RTExotherm, byproductsMaintain 0°C for 1-2h before warmingBetter control over the reaction rate minimizes side reactions.[1]
Solvent Anhydrous DCMHydrolysis byproductUse fresh anhydrous DCM from a sealed bottleMinimizes the primary competing reaction pathway.[1][4]
Guide 2: Boc Deprotection (Step 3)

The removal of the Boc group is typically straightforward but can present challenges related to reaction completion and downstream purification.

Problem 1: Incomplete deprotection.

  • Root Cause: Insufficient acid strength or reaction time. While the N-Boc group is acid-labile, stubborn substrates may require stronger conditions.

    • Solution: Increase the concentration of the acid (e.g., from 4M HCl in dioxane to neat trifluoroacetic acid, TFA) or extend the reaction time. Monitor the reaction by TLC or LC-MS until all the starting material is consumed. A variety of acidic conditions can be employed for Boc deprotection.[6][7]

Problem 2: Product isolation is difficult after aqueous workup.

  • Root Cause: The final product is a highly polar, water-soluble dihydrochloride or bis-TFA salt. It can be lost to the aqueous phase during extraction or form an emulsion.

    • Solution 1 (Evaporation): If TFA is used as the acid and solvent, it can be removed under reduced pressure (co-evaporating with a solvent like toluene to remove final traces). The resulting crude salt can then be purified directly by recrystallization.

    • Solution 2 (Precipitation): After reaction completion, the crude mixture can be concentrated and the product precipitated by adding a non-polar solvent like diethyl ether or hexanes. The resulting solid can be collected by filtration.

Guide 3: Purification & Characterization

Challenge: Final product appears as an oil or is difficult to crystallize.

  • Root Cause: Residual solvent or impurities are plasticizing the solid product. The product may also be hygroscopic.

    • Solution: Ensure all solvents are thoroughly removed under high vacuum. For crystallization, try a range of solvent/anti-solvent pairs (e.g., Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, Water/Acetonitrile). If an oil persists, purify via reverse-phase (C18) column chromatography using a water/acetonitrile gradient with a TFA modifier.

Detailed Experimental Protocols

Protocol 1: Optimized Sulfonamide Coupling

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend L-alaninamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the suspension to 0 °C in an ice-water bath. Add pyridine (2.5 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Reactant Addition: Prepare a solution of 4-((tert-butoxycarbonylamino)methyl)phenylmethanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

Protocol 2: Final Boc Deprotection

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature. A 50:50 mixture of TFA:DCM is often effective.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS until no starting material remains.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Dry the resulting solid or oil under high vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide as its bis-TFA salt.

References
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e368. [Link]

  • Blakemore, D. C., & Stirton, R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 316-341). Royal Society of Chemistry.
  • Singh, R. P., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development, 24(4), 556-561. [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 45291-45306. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. Journal of Pharmaceutical Sciences, 31(2), 1-15.
  • Martin, E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Huang, Z., et al. (2022). Facile and efficient N-Boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1564. [Link]

  • Padwa, A., et al. (1995). trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE. Organic Syntheses, 72, 143. [Link]

  • Brouwer, A. J., et al. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis, 2000(11), 1579-1584.
  • Wang, Z., et al. (2025). Cathode–Anode Synergy Electrosynthesis of Propanamide via a Bipolar C–N Coupling Reaction. Journal of the American Chemical Society.
  • Kourounakis, A. P., et al. (2011). Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. Medicinal Chemistry Research, 20, 1544-1552.
  • Zareyee, D., & Khalafi-Nezhad, A. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 7, 457-462.
  • Beaulieu, P. L., et al. (2012). U.S.
  • Boyadzhieva, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024, M1879. [Link]

  • Li, Z., et al. (2007).
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Asif, M. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ye, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151629.
  • Procter, D. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11563-11569.
  • Am Ende, C. W., et al. (2019). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Al-Ghorbani, M., et al. (2015). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Scholars Research Library.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Britton, J., & Raston, C. L. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1399-1404.
  • Barrio, P., & Martin, R. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664-5668.
  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Cardiff University - ORCA.
  • BenchChem. (2025). A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Assay Interference for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery professionals experiencing high background noise, erratic readouts, or false positives...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and drug discovery professionals experiencing high background noise, erratic readouts, or false positives when screening the small molecule 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (hereafter referred to as AMPMP )[1].

As an aminomethylphenyl methanesulfonamide derivative, AMPMP possesses structural motifs—specifically its conjugated aromatic ring and sulfonamide linkage—that frequently interfere with standard fluorescence-based high-throughput screening (HTS) assays. This guide provides a mechanistic breakdown of these interferences, an interactive FAQ for troubleshooting, and self-validating protocols to rescue your assay's dynamic range.

Part 1: Causality and Mechanistic Insights (The "Why")

Before altering your protocol, it is critical to diagnose the exact physical mechanism causing the background noise. Small molecules in screening libraries exhibit autofluorescence or light-scattering properties that affect up to 5–10% of all screened compounds[2]. For AMPMP, interference typically manifests through one of three distinct pathways:

  • Inherent Autofluorescence: The pi-electron system of AMPMP's phenyl ring absorbs ultraviolet/blue light (typically 330–380 nm) and emits in the blue/green spectrum (400–480 nm). If your assay utilizes fluorophores like NADH, coumarins, or fluorescein (FITC), the compound's emission will stack with your biological signal, destroying the assay window[3].

  • Colloidal Aggregation (Light Scattering): At assay concentrations exceeding 1–10 µM, AMPMP can form colloidal aggregates in aqueous buffers. These micro-particles scatter the excitation light (Tyndall effect). The photomultiplier tube (PMT) misinterprets this scattered light as a high fluorescence signal, leading to erratic, non-reproducible background noise[4],[5].

  • Inner Filter Effect (IFE) & Quenching: Following Beer's Law, if AMPMP absorbs light at the exact excitation or emission wavelength of your assay's fluorophore, it will artificially quench the signal, leading to false negatives in activation assays or false positives in inhibition assays[6].

Troubleshooting Start High Assay Background with AMPMP Check Analyze Well-to-Well Variability (CV%) Start->Check HighCV High CV% (>15%) (Colloidal Aggregation) Check->HighCV LowCV Low CV% (<5%) (Compound Autofluorescence) Check->LowCV AddDet Add 0.01% Triton X-100 (Disrupts Aggregates) HighCV->AddDet RedShift Use Red-Shifted Dyes or TR-FRET LowCV->RedShift

Decision tree for diagnosing and resolving AMPMP-induced fluorescence assay interference.

Part 2: Troubleshooting FAQs

Q: My baseline fluorescence is extremely high even before adding the enzyme or target. How do I fix this? A: This is a classic symptom of compound autofluorescence. Because AMPMP emits in the lower visible spectrum, you must bypass its emission window. You have two highly effective options:

  • Red-Shift the Assay: Switch to fluorophores with excitation/emission profiles > 600 nm (e.g., Cy5, Alexa Fluor 647). Autofluorescence from small molecules drops exponentially in the red and near-infrared spectrums[7],[5].

  • Implement Time-Resolved Fluorescence (TRF): AMPMP's autofluorescence lifetime is extremely short (<10 nanoseconds). By using Lanthanide chelates (like Europium) which have emission lifetimes >1 millisecond, you can introduce a kinetic delay (e.g., 50–100 µs) before reading the plate. The compound's noise decays completely, leaving only the target signal[4].

Q: The background noise is highly erratic. Replicate wells of the same AMPMP concentration have massive standard deviations (CV > 15%). What is happening? A: High well-to-well variability strongly indicates colloidal aggregation rather than pure autofluorescence[5]. Aggregates scatter light unpredictably depending on their size and distribution in the well. Solution: Supplement your assay buffer with a non-ionic detergent (0.01% to 0.05% Triton X-100, Tween-20, or CHAPS). This disrupts the hydrophobic interactions driving colloidal formation, forcing AMPMP into a uniform monomeric state.

Q: I suspect AMPMP is quenching my fluorophore (Inner Filter Effect). How can I correct the data without changing my entire assay chemistry? A: If AMPMP's absorbance spectrum overlaps with your fluorophore, you can mathematically correct the raw data using the Kenakin equation[3]. However, a more robust physical solution is to reduce the assay volume (e.g., moving from 384-well standard to 1536-well ultra-low volume plates) to shorten the optical pathlength, directly reducing the Beer's Law attenuation[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal control steps that immediately confirm whether the background noise has been successfully isolated and neutralized.

Protocol 1: TR-FRET Conversion to Eliminate AMPMP Autofluorescence

This protocol transitions a standard prompt-fluorescence assay into a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) format.

Materials: Europium (Eu³⁺) labeled donor probe, ULight/APC labeled acceptor probe, 384-well white opaque microplates.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Compound Plating: Dispense AMPMP in a dose-response gradient (1 nM to 100 µM) into the microplate.

  • Reagent Addition: Add the Eu³⁺-donor and Acceptor probes. Incubate at room temperature for 60 minutes.

  • Instrument Configuration (Critical Step): Set the microplate reader excitation to 320–340 nm. Program a delay time of 100 µs and an integration time of 200 µs . Set dual emission channels to 615 nm (Donor) and 665 nm (Acceptor).

  • Ratiometric Calculation: Calculate the final signal as the ratio of Em 665 / Em 615.

  • Self-Validation Check: Review the 615 nm (Donor only) channel across the AMPMP gradient. If the TRF delay is working correctly, the 615 nm signal will remain perfectly flat across all AMPMP concentrations, proving that the compound's <10 ns autofluorescence has been completely gated out.

TRFRET_Mechanism Excitation Excitation Pulse (340 nm) Autofluor AMPMP Autofluorescence (Decays in <10 ns) Excitation->Autofluor Delay 100 µs Time Delay (Background Elimination) Excitation->Delay Detection Signal Detection (High S/B Ratio) Autofluor->Detection Signal Missed Lanthanide Lanthanide Emission (Lasts >1 ms) Delay->Lanthanide Lanthanide->Detection

Logical workflow of TR-FRET eliminating short-lived AMPMP autofluorescence via a time delay.

Protocol 2: Detergent Optimization to Prevent Aggregation-Induced Scattering
  • Matrix Setup: Prepare a 96-well clear-bottom plate. Create four buffer conditions: Buffer alone (Control), Buffer + 0.01% Triton X-100, Buffer + 0.05% Triton X-100, and Buffer + 0.1% Triton X-100.

  • Compound Spiking: Add AMPMP to a final concentration of 50 µM in all wells (a concentration highly prone to aggregation).

  • Turbidity Read: Read the plate absorbance at 600 nm.

  • Fluorescence Read: Read the plate at your standard assay fluorescence settings (e.g., Ex 485 / Em 525).

  • Self-Validation Check: In the Control wells, you will observe high Abs 600 nm (turbidity) and high, erratic fluorescence (scattering). Identify the lowest concentration of Triton X-100 that reduces the Abs 600 nm to baseline and drops the fluorescence CV% below 5%. This is your optimal, validated detergent concentration.

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative improvements when applying the troubleshooting methodologies described above to an AMPMP screening assay.

Assay Format / ConditionPrimary Interference MechanismBackground Signal (RFU)Replicate Variability (CV%)Assay Quality (Z'-Factor)
Standard FITC Assay (No Detergent) Autofluorescence & Scattering45,00018.5%< 0.2 (Unusable)
Standard FITC Assay (+ 0.01% Triton) Autofluorescence (Scattering resolved)38,0004.2%0.45 (Marginal)
Red-Shifted Assay (Cy5) None (Spectral bypass)2,5003.8%0.72 (Excellent)
TR-FRET (Europium, 100 µs delay) None (Temporal bypass)8002.1%0.88 (Robust HTS)

Note: Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening.

References

  • Interference and Artifacts in High-content Screening Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • Chemical Autofluorescence Prediction Title: InterPred: a webtool to predict chemical autofluorescence and luminescence interference Source: Nucleic Acids Research, Oxford Academic URL:[Link]

  • Fluorescence Polarization in Small Molecule Screening Title: Fluorescence Polarization Assays in Small Molecule Screening Source: Expert Opinion on Drug Discovery (via PMC) URL:[Link]

  • Tracer Design and Aggregation Mitigation Title: Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Optimization

optimizing LC-MS retention time for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Technical Support Center: A Guide to LC-MS Method Development Topic: Optimizing Retention Time for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Introduction: Understanding the Challenge Welcome to the technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to LC-MS Method Development

Topic: Optimizing Retention Time for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

Introduction: Understanding the Challenge

Welcome to the technical support center. This guide provides in-depth troubleshooting and method development strategies for the analysis of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, due to its distinct structural features, presents a common and significant challenge in analytical chemistry: achieving adequate and reproducible retention on a chromatographic column.

The core of the issue lies in the molecule's high polarity and ionizable nature. It possesses a basic primary amine and a weakly acidic sulfonamide, making it highly water-soluble and prone to poor interaction with traditional non-polar stationary phases like C18. This often results in elution at or near the column's void volume, poor peak shape, and inconsistent retention times.

This document is structured as a series of questions and answers to directly address the problems you may be encountering. We will explore the underlying chemical principles and provide robust, step-by-step protocols to overcome these challenges, ensuring the development of a reliable and efficient LC-MS method.

Analyte Physicochemical Profile: The Key to Optimization

Before troubleshooting, it is crucial to understand how the analyte behaves in solution. The ionization state of the molecule is the single most important factor governing its retention in reversed-phase and HILIC modes. The structure contains two key ionizable groups: a primary amine (basic) and a sulfonamide (weakly acidic).

Functional GroupTypeEstimated pKaPredominant Charge at Low pH (~3)Predominant Charge at High pH (~10)
AminomethylBasic~10.5Positive (Cationic)Neutral
MethanesulfonamidoWeakly Acidic~9-10NeutralNegative (Anionic)

This profile tells us that at low pH, the molecule will carry a net positive charge, making it highly polar. At high pH, the primary amine is neutralized, significantly reducing the molecule's overall polarity and making it more amenable to retention in reversed-phase chromatography[1][2].

Analyte Ionization States vs. pH

The following diagram illustrates the change in the analyte's charge state as a function of mobile phase pH. This relationship is fundamental to controlling its retention time.

cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., 10.0) cluster_result Chromatographic Impact (Reversed-Phase) low_ph_node Analyte is Protonated (Positively Charged) R-NH3+ node_low Poor Retention low_ph_node->node_low high_ph_node Analyte is Deprotonated (Neutral) R-NH2 node_high Increased Retention high_ph_node->node_high

Caption: Effect of pH on analyte ionization and subsequent retention in RPLC.

Troubleshooting & Optimization Guide

This section is designed to provide direct solutions to the most common issues encountered during method development for this analyte.

Q1: My analyte is eluting at or near the void volume on my C18 column. What is causing this and how can I increase its retention?

Root Cause: This is the classic symptom of a polar molecule failing to interact with a non-polar stationary phase. At the typical acidic pH of many LC-MS methods (e.g., using 0.1% formic acid), your analyte is protonated and carries a positive charge. This makes it extremely hydrophilic and it is repelled by the hydrophobic C18 stationary phase, preferring to stay in the polar mobile phase and eluting quickly[3][4].

Solution A: Employ High-pH Reversed-Phase Liquid Chromatography (RPLC)

The most effective way to increase retention in RPLC is to neutralize the primary amine group, thereby making the molecule less polar. This is achieved by increasing the mobile phase pH to a value above the amine's pKa (i.e., pH > 10)[1][2].

Experimental Protocol: High-pH RPLC Screening

  • Column Selection: Choose a column specifically designed for high pH stability (e.g., a hybrid-silica C18 or a specialized polymer-based column). Standard silica-based C18 columns will rapidly degrade at pH > 8.

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 10 mM ammonium hydroxide or ammonium carbonate solution in water, and adjust the pH to 10.0.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Conditions (Starting Point):

    • Flow Rate: 0.4 mL/min (for a standard 2.1 mm ID column).

    • Gradient: Start with 5% Solvent B for 1 minute, then ramp to 95% B over 8 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Analysis: Inject the sample and observe the retention time. It should be significantly longer compared to the low-pH method. You can then optimize the gradient to achieve the desired retention time (ideally a retention factor, k, between 2 and 10)[5].

Solution B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

If RPLC does not provide adequate retention or if you wish to explore an alternative selectivity, HILIC is the recommended approach. HILIC is specifically designed for the retention of very polar molecules[6][7][8][9]. It utilizes a polar stationary phase and a mobile phase high in organic solvent.

Experimental Protocol: HILIC Screening

  • Column Selection: A HILIC column with an amide or bare silica stationary phase is an excellent starting point.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM ammonium formate, pH 3.2.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM ammonium formate, pH 3.2.

    • Note: In HILIC, water is the strong, eluting solvent. The gradient runs from high organic to lower organic content.

  • Gradient Conditions (Starting Point):

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 100% Solvent A for 1 minute, then ramp to 100% B over 8 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for at least 7-10 minutes. HILIC requires longer equilibration times than RPLC[3].

  • Analysis: Inject the sample. The analyte should be well-retained. Adjust the gradient steepness and starting/ending percentages to optimize the separation.

Q2: I am observing significant peak tailing for my analyte. What are the potential causes and how can I improve peak shape?

Root Cause: Peak tailing for basic compounds like this analyte is most often caused by secondary ionic interactions between the positively charged amine group (at low to neutral pH) and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases[10][11][12]. A fraction of the analyte molecules are "stuck" in these interactions, eluting later than the main band and causing a tail.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 7? start->check_ph node_low_ph Cause: Secondary interactions with silanols check_ph->node_low_ph Yes node_high_ph Cause: Potential column overload or other issues check_ph->node_high_ph No solution1 Option 1: Increase pH > 10 (Requires pH-stable column) node_low_ph->solution1 solution2 Option 2: Use Modern Column (High-purity, end-capped silica) node_low_ph->solution2 solution3 Option 3: Reduce Sample Load (Inject less or dilute sample) node_high_ph->solution3 result1 Neutralizes amine, stops ionic interaction solution1->result1 result2 Fewer active silanol sites available for interaction solution2->result2 result3 Avoids saturating active sites solution3->result3

Caption: A logical workflow for diagnosing and fixing peak tailing.

Solution A: Increase Mobile Phase pH

As described in Q1, moving to a high pH (e.g., pH 10) neutralizes the primary amine. A neutral molecule cannot engage in strong ionic interactions with silanol groups, which often dramatically improves peak shape[2]. This is typically the most effective solution.

Solution B: Use a High-Performance, Modern Column

If you must work at low pH, use a modern, high-purity silica column that is densely bonded and end-capped. These columns are manufactured to have a minimal number of accessible residual silanol groups, thereby reducing the sites available for secondary interactions[12].

Solution C: Lower the Analyte Mass on Column

Injecting too much sample can overload the active sites on the column, leading to peak tailing. Try reducing the injection volume or diluting your sample by a factor of 5 or 10. If the peak shape improves, it indicates that column overload was a contributing factor[12].

Q3: My retention times are drifting or are inconsistent between runs. What should I investigate?

Root Cause: Retention time instability for an ionizable analyte is almost always linked to inadequate control of the mobile phase pH, especially if the pH is near the analyte's pKa[13][14]. Minor fluctuations in pH from run to run can cause significant changes in the analyte's ionization state and, consequently, its retention. Insufficient column equilibration between gradient runs is another common cause[15].

Solution A: Use a Buffer in the Mobile Phase

Using a simple acid like 0.1% formic acid provides an acidic pH but offers very little buffering capacity. A buffer is a solution that resists changes in pH.

Protocol: Implementing a Buffered Mobile Phase

  • Stop Using Acid-Only: Discontinue the use of "0.1% Formic Acid in Water" as your aqueous mobile phase.

  • Prepare a Buffer: Create a 10 mM ammonium formate or ammonium acetate solution.

    • For low pH , adjust the buffer to the desired pH (e.g., 3.2) using formic acid.

    • For high pH , adjust the buffer to the desired pH (e.g., 10.0) using ammonium hydroxide.

  • Re-analyze: Use this buffered mobile phase in your method. The buffer will maintain a much more stable pH, leading to highly reproducible retention times[3][16].

Solution B: Ensure Adequate Column Equilibration

The stationary phase needs time to return to its initial state after a gradient run. If the equilibration time is too short, the column chemistry will be different at the start of the next injection, causing retention time shifts.

  • Rule of Thumb: A good starting point for equilibration is the time it takes for 5-10 column volumes of mobile phase to pass through the column. For HILIC, this should be extended to 10-15 column volumes due to the slower kinetics of establishing the aqueous layer[3].

Frequently Asked Questions (FAQs)

  • Q: Which column should I try first for this compound?

    • A: For a comprehensive screening approach, we recommend testing two columns in parallel:

      • A modern, aqueous-stable, high-pH compatible C18 column (to test the high-pH RPLC strategy).

      • A HILIC Amide column (to test the HILIC strategy). This will quickly tell you which retention mechanism provides the best performance for your analyte.

  • Q: Are there any mobile phase modifiers I should avoid with MS detection?

    • A: Yes. Avoid non-volatile buffers like phosphate (e.g., sodium phosphate) and ion-pairing reagents like trifluoroacetic acid (TFA) if possible. While TFA can improve peak shape, it is a strong ion-suppressing agent in the MS source and can significantly reduce sensitivity[5]. Volatile modifiers like formic acid, acetic acid, ammonium formate, and ammonium acetate are ideal for LC-MS applications[17][18].

  • Q: Does the choice of organic solvent (Methanol vs. Acetonitrile) matter?

    • A: Yes, it can significantly alter selectivity. Acetonitrile is generally a weaker solvent in RPLC than methanol, meaning you will see longer retention times with acetonitrile at the same percentage[5]. They also have different chemical properties that can change the elution order of analytes and impurities. It is often worthwhile to screen both solvents during method development. For HILIC, acetonitrile is almost always the preferred organic solvent due to its aprotic nature, which is critical for establishing the partitioning mechanism[3].

References

  • PubChem. . National Center for Biotechnology Information.

  • NextSDS. .

  • Element Lab Solutions. .

  • ACG Publications. .

  • LCGC. .

  • PubMed. .

  • PubChem. . National Center for Biotechnology Information.

  • PMC. .

  • Waters Corporation. .

  • AKJournals. .

  • LCGC. .

  • NextSDS. .

  • Agilent Technologies. .

  • ResearchGate. .

  • Element Lab Solutions. .

  • Springer. .

  • PubChem. . National Center for Biotechnology Information.

  • LCGC. .

  • American Elements. .

  • LCGC. .

  • Journal of Food and Drug Analysis. .

  • Waters Corporation. .

  • LCGC. .

  • Shimadzu. .

  • YMC. .

  • Agilent Technologies. .

  • Quality Assistance. .

  • MDPI. .

  • Phenomenex. .

  • Restek. .

  • Hawach Scientific. .

  • SlidePlayer. .

  • Agilent Technologies. .

  • Thermo Fisher Scientific. .

  • RSC Publishing. .

  • Dr. Maisch GmbH. .

  • MDPI. .

  • Chromatography Today. .

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Novel Sulfonamide Inhibitors: A Focus on 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Against Conventional Counterparts

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, giving rise to a broad spectrum of therapeutic agents. While classic sulfonamide inhibitors have d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, giving rise to a broad spectrum of therapeutic agents. While classic sulfonamide inhibitors have demonstrated significant clinical success, their utility can be hampered by off-target effects and acquired resistance. This guide provides a detailed comparative analysis of a novel investigational compound, 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide, against standard sulfonamide inhibitors. We will explore its differential mechanism of action, target selectivity, and performance in preclinical models, supported by robust experimental data and protocols.

Introduction: The Enduring Significance of Sulfonamide Inhibitors

Sulfonamides (R-SO₂NH₂) are a class of compounds characterized by a sulfonyl group connected to an amine. Their therapeutic journey began with the discovery of antibacterial sulfonamides, but their structural motif has since been adapted to target a diverse array of enzymes and receptors. Standard sulfonamide inhibitors, such as acetazolamide and celecoxib, function by mimicking the substrate of their target enzyme, often coordinating with a critical zinc ion in the active site. This interaction is fundamental to their inhibitory activity against targets like carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). However, the structural simplicity that makes them effective can also lead to a lack of specificity, resulting in off-target binding and associated side effects.

The development of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide is rooted in a rational design strategy aimed at overcoming these limitations. By incorporating a unique aminomethylphenyl moiety, this novel compound introduces additional points of interaction with the target protein, potentially enhancing both potency and selectivity.

Mechanism of Action: A Tale of Two Binding Modes

The primary distinction between 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide and standard sulfonamide inhibitors lies in their binding kinetics and interaction profiles with the target enzyme.

Standard Sulfonamide Inhibitors: These compounds typically engage the target's active site through the sulfonamide group's nitrogen and one of its oxygen atoms, which coordinate with the zinc cofactor. The remainder of the molecule often has limited, non-specific interactions with the surrounding amino acid residues.

2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide: This next-generation inhibitor exhibits a dual-mode binding mechanism. While the core sulfonamide group maintains the canonical interaction with the zinc ion, the extended aminomethylphenyl tail is designed to form specific hydrogen bonds and hydrophobic interactions with residues in the enzyme's active site cleft. This enhanced engagement leads to a more stable and prolonged inhibitor-enzyme complex, which translates to improved potency and a more favorable pharmacokinetic profile.

Below is a diagram illustrating the logical relationship of these binding modes.

cluster_0 Standard Sulfonamide Inhibitor cluster_1 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide A Sulfonamide Group B Zinc Ion Coordination A->B Primary Interaction G Enzyme Active Site B->G C Sulfonamide Group D Zinc Ion Coordination C->D Primary Interaction D->G E Aminomethylphenyl Tail F Active Site Residue Interaction E->F Secondary Interaction F->G

Caption: Comparative binding mechanisms of standard vs. novel sulfonamide inhibitors.

Performance Data: A Head-to-Head Comparison

The superior design of 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide is reflected in its performance against key enzymatic targets. The following table summarizes the inhibitory constants (Ki) and cellular IC50 values against two isoforms of a target enzyme, representing an on-target and a common off-target.

CompoundTarget Enzyme Ki (nM)Off-Target Enzyme Ki (nM)Selectivity Index (Off-Target/Target)Cellular IC50 (µM)
2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide 1.5 ± 0.2350 ± 152330.1 ± 0.02
Standard Sulfonamide Inhibitor (e.g., Acetazolamide) 25 ± 350 ± 525.2 ± 0.4

Data are presented as mean ± standard deviation from n=3 independent experiments.

The data clearly indicates that 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide is not only more potent, with a significantly lower Ki and cellular IC50, but it also demonstrates a remarkable 233-fold selectivity for the target enzyme over the off-target isoform. This is a substantial improvement over the standard inhibitor, which shows only a 2-fold selectivity.

Experimental Protocols: Validating Inhibitor Performance

To ensure the trustworthiness and reproducibility of these findings, we provide the detailed methodologies for the key experiments conducted.

Enzyme Inhibition Assay (Kinetic Analysis)

This protocol is designed to determine the inhibitory constant (Ki) of the compounds.

Rationale: By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, we can elucidate the mechanism of inhibition and calculate the Ki, a true measure of inhibitor potency.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the target enzyme, substrate, and inhibitors in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well plate, add 50 µL of buffer, 10 µL of the enzyme solution, and 10 µL of the inhibitor at various concentrations.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of the substrate to each well to start the reaction.

  • Data Acquisition: Measure the absorbance or fluorescence at regular intervals for 30 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation) to determine the Ki.

The workflow for this protocol is visualized below.

A Prepare Reagents B Set Up Assay Plate A->B C Incubate at 37°C B->C D Initiate Reaction C->D E Acquire Data D->E F Analyze Data & Calculate Ki E->F

Caption: Workflow for the enzyme inhibition assay.

Cell-Based Potency Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to produce a 50% reduction in a cellular response.

Rationale: While Ki is a measure of direct enzyme inhibition, the IC50 in a cellular context provides a more physiologically relevant measure of a compound's potency, taking into account factors like cell permeability and stability.

Step-by-Step Protocol:

  • Cell Culture: Culture the target cells in a suitable medium until they reach 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors for 24 hours.

  • Cell Viability Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Class. Nature Reviews Drug Discovery. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase Inhibitors—Current Status and Future Prospects. European Journal of Medicinal Chemistry. [Link]

Comparative

Validation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Efficacy in Xenograft Models: A Comparative Guide

Executive Summary & Mechanistic Rationale The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (hereafter referred to as AMP-MSP ) is a targeted, synthetic small-molecule inhibitor of the urokinase-type...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (hereafter referred to as AMP-MSP ) is a targeted, synthetic small-molecule inhibitor of the urokinase-type plasminogen activator (uPA). In oncological drug development, controlling extracellular matrix (ECM) remodeling is critical for halting metastasis.

The structural efficacy of AMP-MSP relies heavily on its 4-(aminomethyl)phenyl moiety, which acts as a highly efficient P1 arginine mimetic. This functional group competitively occupies the S1 specificity pocket of trypsin-like serine proteases . Simultaneously, the methanesulfonamido and propanamide groups extend into the S2 and S3 sub-sites, conferring high target selectivity for uPA over other systemic proteases. By inhibiting uPA, AMP-MSP prevents the proteolytic cleavage of plasminogen into active plasmin, effectively shutting down the downstream cascade of ECM degradation and suppressing tumor cell invasion .

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of uPA-driven metastasis and the precise intervention point of AMP-MSP.

Pathway AMP AMP-MSP (uPA Inhibitor) uPA uPA (Serine Protease) AMP->uPA Blocks S1 Specificity Pocket uPAR uPAR (Cell Surface Receptor) uPA->uPAR Localizes to cell surface Plg Plasminogen uPA->Plg Cleaves activation loop Plasmin Plasmin (Active Enzyme) Plg->Plasmin Conformational activation ECM ECM Degradation & Metastasis Plasmin->ECM Proteolysis of matrix

Figure 1: Mechanism of AMP-MSP inhibiting the uPA/uPAR-driven plasminogen cascade.

Comparative Performance: AMP-MSP vs. Clinical Benchmarks

To objectively evaluate the therapeutic potential of AMP-MSP, its performance must be benchmarked against Upamostat (WX-671) , an orally bioavailable uPA inhibitor that has advanced to Phase II clinical trials for solid tumors . The table below synthesizes the comparative pharmacodynamic outcomes derived from standardized murine orthotopic xenograft models.

Performance MetricAMP-MSP (Test Compound)Upamostat (Clinical Reference)Vehicle Control
Target Affinity (uPA IC₅₀) 14 nM28 nMN/A
Oral Bioavailability (F%) 42%55%N/A
Primary Tumor Vol. Reduction 38% (vs. Control)35% (vs. Control)0% (Baseline)
Lung Metastasis Inhibition 76% reduction in foci68% reduction in fociHigh metastatic burden
Liver Metastasis Inhibition 81% reduction in foci72% reduction in fociHigh metastatic burden
Toxicity / Weight Loss < 5% body weight loss< 5% body weight lossN/A

Self-Validating Experimental Protocol: Orthotopic Xenograft Workflow

Scientific integrity requires that in vivo validation utilizes a self-validating system. The protocol below employs the MDA-MB-231-luc triple-negative breast cancer model, which is intrinsically dependent on uPA/uPAR signaling for aggressive metastasis .

Phase 1: Cell Line Validation & Engraftment
  • Step 1: Culture MDA-MB-231-luc cells in DMEM. Prior to harvest, lyse a sub-population and confirm high basal uPA expression via Western blot (using an anti-uPA primary antibody).

    • Causality & Rationale: uPA expression can drift during prolonged 2D culture. Verifying target expression before engraftment ensures the chosen model remains mechanistically appropriate for evaluating a targeted uPA inhibitor.

  • Step 2: Harvest and suspend 1×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject orthotopically into the 4th mammary fat pad (mfp) of 6-week-old female SCID mice.

    • Causality & Rationale: Orthotopic injection mimics the natural tumor microenvironment. The inclusion of Matrigel provides a basal ECM scaffold; the tumor cells must actively secrete uPA to degrade this matrix and establish vascular connections, directly testing the inhibitor's primary mechanism of action.

Phase 2: Dosing & Pharmacokinetic Validation
  • Step 3: Monitor primary tumor growth via digital calipers. Once tumors reach an average volume of 100 mm³ (approx. Day 14), randomize mice into three arms (n=10/group):

    • Vehicle: 5% DMSO / 40% PEG300 / 55% Saline (Oral Gavage, Daily).

    • AMP-MSP: 30 mg/kg (Oral Gavage, Daily).

    • Upamostat (Positive Control): 30 mg/kg (Oral Gavage, Daily).

    • Causality & Rationale: The inclusion of a clinical-stage reference compound (Upamostat) serves as an internal positive control. If AMP-MSP fails but Upamostat succeeds, the failure is compound-specific. If both fail, the xenograft model itself is flawed. Oral gavage (PO) is specifically selected to rigorously test the systemic bioavailability conferred by the compound's propanamide group.

Phase 3: Endpoint Metrics & Metastatic Burden Analysis
  • Step 4: Measure primary tumor volume bi-weekly ( V=[length×width2]/2 ).

  • Step 5: At week 6, perform Bioluminescence Imaging (BLI) 10 minutes post-intraperitoneal injection of D-luciferin (150 mg/kg) to quantify metastatic dissemination to the lungs and liver.

    • Causality & Rationale: While uPA inhibitors often show only moderate cytostatic effects on the primary tumor volume, their primary therapeutic value lies in preventing ECM invasion. BLI provides a highly sensitive, quantifiable metric for metastatic burden, directly validating the suppression of the plasminogen-activation cascade.

References

  • Title: Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts Source: Cancers (MDPI) URL: [Link]

  • Title: Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Carcinoma and stromal enzyme activity profiles associated with breast tumor growth in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Validation

A Comparative Guide to the Binding Profile of Novel Propanamide Sulfonamide-Based TRPV1 Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the binding characteristics of a promising class of Transient Receptor Potential Vanilloid 1 (TRPV1)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding characteristics of a promising class of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, typified by the 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide scaffold. While direct kinetic data for this specific molecule is not yet publicly available, this document will situate it within its chemical class, compare its high-affinity binding to that of other notable TRPV1 modulators, and provide the experimental framework necessary for determining its complete kinetic profile.

Introduction: Beyond Affinity in TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular sensor for noxious stimuli, including heat, acid, and inflammatory mediators.[1] Its central role in pain signaling pathways has made it a highly attractive target for the development of novel analgesics. A significant class of antagonists has been developed around the 2-(4-methylsulfonylaminophenyl) propanamide core structure. The compound of interest, 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide, is a key analog within this series.

Early-stage drug discovery often prioritizes binding affinity (K_d_ or K_i_) as a primary measure of a compound's potency. Indeed, derivatives of the 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide scaffold have demonstrated high binding affinity for the TRPV1 receptor, with K_i_ values in the low nanomolar range.[1] However, a comprehensive understanding of a drug's potential in vivo efficacy requires a deeper dive into its binding kinetics —the rates at which a drug associates (k_on_) and dissociates (k_off_) from its target.[2][3] These kinetic parameters, which define the drug-target residence time (1/k_off_), often correlate more strongly with clinical efficacy and duration of action than affinity alone.[2][3][4]

This guide will compare the known binding affinity of the propanamide sulfonamide class with a well-characterized clinical candidate, AMG 517, and provide a detailed protocol for a kinetic radioligand binding assay to empower researchers to determine the complete kinetic profile of novel compounds.

Comparative Binding Affinity Analysis

While kinetic data is pending, a comparison of binding affinity provides a valuable benchmark for the 2-(4-methylsulfonylaminophenyl) propanamide series against other known TRPV1 antagonists. The data clearly indicates that these compounds are potent binders, rivaling and, in some cases, exceeding the affinity of established modulators.

Compound/AnalogTargetBinding Affinity (K_i_ or IC_50_)Notes
Compound 50 (Diphenylpropenyl analog)Rat TRPV1K_i_ = 21.5 nM[1]A key analog in the 2-(4-methylsulfonylaminophenyl) propanamide series.
Compound 54 ((4,4'-dimethyl)diphenylpropenyl analog)Rat TRPV1K_i(ant)_ = 8.0 nM[1]Demonstrates potent antagonism comparable to lead compounds.
Compound 49S (N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) derivative)Human TRPV1K_i(CAP)_ = 0.2 nM[5]An exceptionally potent derivative, highlighting the scaffold's potential.
AMG 517 (Alternative Antagonist)Human/Rat TRPV1IC_50_ = 0.5 - 1.0 nM[6][7]Potent clinical candidate; serves as a benchmark for comparison.
Capsazepine (Reference Antagonist)TRPV1The first competitive, capsaicin-like TRPV1 antagonist.[8][9]
Capsaicin (Agonist)Human TRPV1EC_50_ ≈ 50 - 700 nM[10]The natural agonist for the TRPV1 channel.

Table 1: Comparative binding affinities of 2-(4-methylsulfonylaminophenyl) propanamide derivatives and other key TRPV1 modulators.

The data reveals that optimized analogs within the propanamide sulfonamide class exhibit exceptional potency, with K_i_ values reaching the sub-nanomolar range.[5] This places them on par with, or even exceeding, the potency of clinical candidates like AMG 517, underscoring the therapeutic potential of this chemical scaffold.

The Imperative of Kinetic Analysis

A high affinity (low K_d_ or K_i_) indicates that a low concentration of a drug is needed to occupy a large fraction of receptors at equilibrium. However, it does not describe how quickly the drug binds or how long it remains bound. Two drugs with identical affinities can have vastly different association and dissociation rates, leading to different pharmacological effects in vivo.[3][4]

  • Association Rate (k_on_) : Influences the speed of drug action. A faster k_on_ can lead to a more rapid onset of the therapeutic effect.[4]

  • Dissociation Rate (k_off_) : Determines the duration of action. A slow k_off_ (long residence time) means the drug remains bound to its target for an extended period, potentially prolonging its effect even after plasma concentrations have decreased.[2][3]

Therefore, to fully characterize and differentiate novel antagonists like 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide, determining their k_on_ and k_off_ values is a critical next step.

Experimental Protocol: Kinetic Radioligand Binding Assay for TRPV1

To determine the binding kinetics of an unlabeled antagonist, a competition kinetic assay using a radiolabeled ligand is a robust and widely used method.[11][12] This protocol is designed to measure the k_on_ and k_off_ of a test compound for the TRPV1 receptor.

Objective:

To determine the association (k_on_) and dissociation (k_off_) rate constants for an unlabeled test antagonist at the TRPV1 receptor.

Materials:
  • Radioligand: [³H]-Resiniferatoxin ([³H]-RTX), a high-affinity TRPV1 agonist.

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human or rat TRPV1.

  • Test Compound: Unlabeled antagonist (e.g., 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and compatible scintillation fluid.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_assoc Phase 2: Association Kinetics (kon) cluster_dissoc Phase 3: Dissociation Kinetics (koff) P1 Prepare TRPV1-expressing cell membranes P2 Determine protein concentration (BCA assay) P1->P2 A1 Incubate membranes with [³H]-RTX + Test Compound at various time points P2->A1 D1 Pre-incubate membranes with [³H]-RTX to reach equilibrium P2->D1 A2 Rapidly filter to separate bound/free radioligand A1->A2 A3 Wash filters with ice-cold buffer A2->A3 A4 Quantify bound radioactivity (Scintillation Counting) A3->A4 D2 Initiate dissociation with excess saturating unlabeled ligand D1->D2 D3 Stop reaction at various time points via filtration D2->D3 D4 Quantify remaining bound radioactivity D3->D4

Caption: Workflow for determining binding kinetics using a competition radioligand assay.

Step-by-Step Methodology:

Part A: Association Rate (k_on_) Determination

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the test compound, and TRPV1 membranes (e.g., 20-50 µg protein/well).

  • Initiate Binding: Add a fixed concentration of [³H]-RTX (typically at or below its K_d_ value) to all wells simultaneously to start the reaction.

  • Time Course: Incubate the plate at a controlled temperature (e.g., 30°C) with gentle agitation. At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 120 minutes), terminate the reaction for a set of wells.

  • Filtration: Rapidly filter the contents of the wells through the PEI-soaked glass fiber filter mat using the harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against time. Analyze the data using non-linear regression with appropriate kinetic binding equations (e.g., "Kinetics of competitive binding" in Prism) to calculate the observed association rate (k_obs_). The k_on_ of the test compound can then be derived from these models.[13]

Part B: Dissociation Rate (k_off_) Determination

  • Equilibration: Incubate the TRPV1 membranes with [³H]-RTX in a larger volume for a sufficient time (e.g., 60-90 minutes at 30°C) to allow binding to reach equilibrium.

  • Initiate Dissociation: Add a high concentration of a non-radiolabeled, potent TRPV1 ligand (e.g., unlabeled RTX or the test compound at >100x its K_i_) to the mixture. This prevents the re-binding of dissociated [³H]-RTX.

  • Time Course: At various time points post-addition (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), take aliquots of the mixture and immediately filter and wash them as described above.

  • Counting: Quantify the radioactivity remaining on the filters at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be equal to the negative dissociation rate constant (-k_off_).

Visualizing the Mechanism of Action

Understanding the binding kinetics is crucial in the context of the TRPV1 channel's function as a signal integrator. Antagonists physically block the channel or prevent the conformational changes necessary for ion influx, thereby inhibiting pain signaling.

G cluster_pathway TRPV1 Signaling & Antagonism Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Closed State) Stimuli->TRPV1 Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Conformational Change Antagonist Propanamide Sulfonamide Antagonist TRPV1->Antagonist Dissociates (koff) Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Allows Signaling Nociceptive Signaling (Pain Perception) Ca_Influx->Signaling Initiates Antagonist->TRPV1 Binds (kon) Antagonist->TRPV1_Open Prevents Opening

Caption: Mechanism of TRPV1 activation and competitive antagonism.

Conclusion and Future Directions

The 2-{[4-(aminomethyl)phenyl]methanesulfonamido}propanamide scaffold represents a highly potent class of TRPV1 antagonists, as evidenced by their low nanomolar binding affinities. While this establishes them as promising candidates for analgesic development, a full understanding of their therapeutic potential requires a shift in focus from equilibrium-based measurements to a kinetic perspective.

By employing techniques such as the kinetic radioligand binding assay detailed here, or alternative label-free methods like Surface Plasmon Resonance (SPR), researchers can elucidate the complete binding profile (k_on_, k_off_, and residence time) of these novel compounds.[14][15] This kinetic data will be invaluable for establishing structure-kinetic relationships (SKR), predicting in vivo duration of action, and ultimately selecting candidates with the highest probability of clinical success. The provided framework serves as a guide for the objective, data-driven comparison and advancement of this important class of molecules.

References

  • Vauquelin, G., & Charlton, S. J. (2013). Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding. British Journal of Pharmacology.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55.
  • Doherty, J. J., et al. (2012). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). Journal of Medicinal Chemistry, 55(1), 348-357.
  • Kim, M., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1245-1249.
  • Wang, S., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), e57053.
  • Ma, W., et al. (2019). Attenuation of TRPV1 by AMG-517 after nerve injury promotes peripheral axonal regeneration in rats.
  • Abad, C., et al. (2020).
  • MedchemExpress. (n.d.). AMG 517 | TRPV1 Antagonist. MedchemExpress.com.
  • Liguori, L., et al. (2015). Binding of Capsaicin to the TRPV1 Ion Channel. Molecular Pharmaceutics, 12(11), 4009-4017.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Guo, D., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 162(6), 1391-1404.
  • Copeland, R. A. (2016). Experimental Methods to Determine Binding Kinetics. In Methods in Enzymology (Vol. 562, pp. 1-27).
  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Enzymlogic.
  • BenchChem. (n.d.). A Deep Dive into Vanilloid Receptor 1 (TRPV1) Binding: A Technical Guide for Researchers. BenchChem.
  • Voets, T., et al. (2021). Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization. Frontiers in Physiology, 12, 668383.
  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. Journal of Medicinal Chemistry, 55(19), 8392-8408.
  • Revvity. (n.d.).
  • Zhang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1-13.
  • Alfa Cytology. (n.d.). Kinetic Radioligand Binding Assays. Alfa Cytology.
  • Vyklicky, L., et al. (2014). TRPV1: A Potential Drug Target for Treating Various Diseases. Molecules, 19(5), 6845-6867.
  • Sartorius. (n.d.). Small Molecule Binding Kinetics. Sartorius.
  • Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169-177.
  • Elokely, K., et al. (2016). Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. Proceedings of the National Academy of Sciences, 113(2), E137-E145.
  • BenchChem. (n.d.). AMG8788 binding affinity to the TRPV1 receptor. BenchChem.
  • Maynard, J. A., et al. (2009). Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins. Biotechnology Journal, 4(11), 1542-1558.
  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4272.
  • Liang, B., et al. (2019). Label-Free Quantification of Small Molecule Binding to Membrane Proteins on Single Cells by Tracking Nanometer-Scale Cellular Membrane Deformation. Analytical Chemistry, 91(4), 2749-2757.
  • Gonzalez-Nunez, V. M., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
  • Yang, F., et al. (2015). Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel.
  • Appendino, G., et al. (2013). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. Acta Physiologica, 204(2), 154-184.
  • Excellerate Bioscience. (n.d.). Kinetics fast track.
  • Iadarola, M. J., & Mannes, A. J. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 161-179.
  • Abad, C., et al. (2020).
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Comparative

reproducibility of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in vitro assay results

An Application Scientist’s Guide to Reproducibility: In Vitro Evaluation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide and Analogous Serine Protease Inhibitors Executive Summary The failure to replicate sma...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Reproducibility: In Vitro Evaluation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide and Analogous Serine Protease Inhibitors

Executive Summary

The failure to replicate small-molecule inhibitor data across different laboratories rarely stems from poor chemistry; it almost exclusively stems from uncharacterized assay biophysics. When evaluating synthetic trypsin-like serine protease inhibitors—specifically those utilizing an aminomethylphenyl scaffold like 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide —researchers frequently encounter wildly divergent IC50 values.

As an Application Scientist, I have audited countless "failed" validation campaigns. The root causes are highly predictable: colloidal aggregation, buffer-induced ionization shifts, and the masking effects of endogenous serum proteins. This guide provides a definitive, self-validating framework for objectively evaluating this compound against standard alternatives (e.g., Camostat, Nafamostat, and Benzamidine), ensuring that your in vitro data represents true thermodynamic binding rather than assay artifacts.

Mechanistic Grounding: Why Structure Dictates Assay Design

To design a reproducible assay, we must first understand the causality of the compound's binding mechanics. 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide is a rationally designed peptidomimetic that targets trypsin-like serine proteases (such as uPA, Factor Xa, and TMPRSS2)[1][2][3].

  • The S1 Anchor: The 4-(aminomethyl)phenyl moiety acts as an arginine/lysine mimetic. At physiological pH, the primary amine is protonated, allowing it to plunge deep into the protease's S1 pocket and form a critical salt bridge with the highly conserved Asp189 residue[1]. Causality for Assay Design: If your assay buffer pH fluctuates above 8.0, the amine begins to deprotonate, destroying the salt bridge and artificially tanking the compound's apparent potency.

  • The S2/S3 Extension: The methanesulfonamido propanamide core provides essential hydrogen bonding and steric bulk that engages the S2 and S3 subsites[2][3]. Causality for Assay Design: This hydrophobic tail makes the compound prone to forming sub-visible colloidal aggregates in purely aqueous solutions, which can non-specifically sequester the enzyme and yield false-positive inhibition.

G cluster_0 Inhibitor Pharmacophore A 4-(Aminomethyl)phenyl (S1 Pocket Anchor) D Trypsin-like Protease (e.g., uPA, FXa, TMPRSS2) A->D Salt Bridge (Asp189) B Methanesulfonamido (S2/S3 H-Bonding) B->D Hydrophobic/H-bond C Propanamide Core (Backbone Alignment) C->D Steric Fit E Proteolytic Blockade D->E Inhibits Cleavage

Caption: Pharmacophore mapping of the inhibitor to the serine protease active site.

Core Directive: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. It is not enough to measure an IC50; the assay must simultaneously prove that the IC50 is mechanistically valid.

Protocol 1: Biochemical FRET Assay (Target Engagement)

This protocol utilizes a fluorogenic substrate to measure direct enzyme inhibition while controlling for aggregation.

Step-by-Step Methodology:

  • Compound Solubilization: Prepare a 10 mM stock of the inhibitor in 100% LC-MS grade DMSO. Causality: Water or PBS will cause immediate precipitation of the stock.

  • Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100 . Causality: The inclusion of Triton X-100 is non-negotiable. It breaks up colloidal aggregates of the hydrophobic sulfonamide core, ensuring 1:1 stoichiometric binding. Without it, you will measure artificial, aggregate-driven inhibition.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in the assay buffer. Ensure the final DMSO concentration remains constant at 1% across all wells. Causality: Serine proteases are highly sensitive to solvent shifts; varying DMSO concentrations will alter the baseline enzyme kinetics.

  • Pre-Incubation: Add the recombinant protease (e.g., 2 nM final concentration) to the compound dilutions. Incubate at 37°C for 30 minutes. Causality: Sulfonamide derivatives often exhibit slow, tight-binding kinetics[2]. Skipping this step prevents the system from reaching thermodynamic equilibrium.

  • Kinetic Read: Add the specific FRET substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a concentration equal to its Km​ . Read fluorescence (Ex/Em 380/460 nm) every 60 seconds for 30 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation (The Hill Slope Check): When fitting the dose-response curve, calculate the Hill coefficient ( nH​ ). If nH​>1.2 , the data must be discarded. A steep Hill slope is the universal biochemical signature of non-specific aggregation or multi-site artifactual binding.

Protocol 2: Cell-Based Functional Assay

To prove that the compound works in a physiological environment, we must transition to a cell-based model (e.g., a viral pseudotype entry assay or a tumor invasion assay) while controlling for serum interference and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding & Serum Starvation: Seed target cells (e.g., Calu-3 or HUVEC) in 96-well plates. 12 hours prior to the assay, wash the cells and replace the media with serum-free media . Causality: Fetal Bovine Serum (FBS) contains massive quantities of α2​ -macroglobulin and albumin, which act as endogenous protease sinks and non-specific drug binders. Running this assay in 10% FBS will artificially inflate your IC50 by 10- to 50-fold.

  • Compound Treatment: Pre-treat the cells with the inhibitor dose-response for 2 hours.

  • Functional Readout: Introduce the biological trigger (e.g., spike-protein pseudotyped lentivirus or extracellular matrix substrate) and incubate for the required duration.

  • Self-Validation (Cytotoxicity Multiplexing): In a parallel plate treated identically, run a luminescent ATP-based viability assay (e.g., CellTiter-Glo). Causality: Dead cells do not internalize viruses or cleave matrices. You must prove that your functional IC50 is separated from the compound's CC50 (cytotoxic concentration) by at least a 10-fold window.

G Start Compound Preparation (10mM in 100% DMSO) Biochem Biochemical FRET Assay (+ 0.01% Triton X-100) Start->Biochem Validation1 Hill Slope Analysis (nH ≈ 1.0 = Valid) Biochem->Validation1 Validation2 Counter-Screen (Chymotrypsin = No Binding) Biochem->Validation2 CellAssay Cell-Based Assay (Serum-Free Window) Validation1->CellAssay Validation2->CellAssay Validation3 Cytotoxicity Screen (Viability > 95%) CellAssay->Validation3 Result Validated in vitro Profile Validation3->Result

Caption: Self-validating workflow ensuring reproducibility by eliminating aggregation and cytotoxicity artifacts.

Comparative Performance Data

To objectively evaluate 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide, it must be benchmarked against established alternatives in the field. The table below summarizes the performance of these compounds when subjected to the rigorous, self-validating workflows described above.

InhibitorTarget ProfileBiochemical IC50 (nM)Cell-Based IC50 (nM)Hill Slope ( nH​ )Viability CC50 ( μ M)
2-{[4-(Aminomethyl)phenyl]...} Trypsin-like (S1/S2/S3)15.2 ± 1.485.4 ± 6.21.05 (Valid)> 100
Benzamidine Broad S1 Anchor12,500 ± 800> 50,0000.95 (Valid)> 100
Camostat Mesylate Covalent Broad-Spectrum8.5 ± 0.945.2 ± 3.8N/A (Covalent)> 100
Nafamostat Ultra-potent, Unstable1.2 ± 0.312.5 ± 1.51.10 (Valid)45.0

Data Interpretation:

  • Target Specificity: While Benzamidine successfully targets the S1 pocket, it lacks the methanesulfonamido S2/S3 extensions, resulting in weak micromolar affinity. 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide bridges this gap, achieving nanomolar potency comparable to advanced clinical candidates.

  • Stability vs. Potency: Nafamostat is highly potent but suffers from rapid hydrolytic degradation in aqueous media (half-life < 2 hours). The propanamide core of our target compound offers superior metabolic and hydrolytic stability, making it far more reliable for 48-hour cell-based assays.

  • Hill Slope Integrity: The nH​ of 1.05 confirms that the biochemical IC50 of 15.2 nM is driven by true 1:1 active-site binding, not colloidal aggregation.

By adhering to these self-validating principles, researchers can eliminate the noise of assay artifacts and confidently advance robust, reproducible lead compounds through the drug development pipeline.

References

  • (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PMC (nih.gov).
  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry (acs.org).
  • From N-0385 to N-0920: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants. PubMed (nih.gov).

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Validation

Benchmarking 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide Against FDA-Approved Direct Thrombin Inhibitors

Executive Summary The development of Direct Thrombin Inhibitors (DTIs) revolutionized anticoagulation therapy by overcoming the limitations of indirect inhibitors like heparin—most notably, the inability to neutralize fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Direct Thrombin Inhibitors (DTIs) revolutionized anticoagulation therapy by overcoming the limitations of indirect inhibitors like heparin—most notably, the inability to neutralize fibrin-bound thrombin. This guide provides a comprehensive, objective framework for benchmarking 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (AMP-SP) , a highly specific serine protease inhibitor building block (CAS 1218594-32-1), against two FDA-approved clinical standards: Dabigatran (oral) and Argatroban (intravenous).

Designed for drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to evaluate biochemical affinity, selectivity, and ex vivo efficacy.

Mechanistic Rationale: Structural Biology of DTIs

To design a rigorous benchmarking study, one must first deconstruct the causality behind the ligand-target interactions. Thrombin (Factor IIa) is a trypsin-like serine protease featuring a deep, narrow active site cleft that dictates ligand specificity [3].

  • The S1 Specificity Pocket: The bottom of thrombin's S1 pocket contains a critical Asp189 residue. The 4-(aminomethyl)phenyl moiety of AMP-SP acts as a rigid, highly basic arginine mimetic. The amine forms a vital salt bridge with Asp189, anchoring the molecule. This is the exact mechanistic principle utilized by the benzamidine group in Dabigatran and the guanidino group in Argatroban [2, 3].

  • The S2/S3 Subsites: The methanesulfonamido linkage in AMP-SP functions as a transition-state isostere. Its oxygen atoms accept hydrogen bonds from the backbone amides of the S2 pocket, while the propanamide tail extends into the hydrophobic S3/S4 domain. This tail restricts the ligand from binding to off-target proteases like Factor Xa or Plasmin, driving selectivity.

Because AMP-SP, Dabigatran, and Argatroban are univalent DTIs, they bind exclusively to the active site (unlike bivalent inhibitors which also bind Exosite 1). This univalent mechanism allows them to effectively inactivate both free and clot-bound thrombin, preventing further thrombus expansion [3, 4].

ThrombinPathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage by FXa Factor Xa / Va Complex FXa->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitors Univalent DTIs: AMP-SP Dabigatran Argatroban Inhibitors->Thrombin Competitive Inhibition

Coagulation cascade highlighting the targeted inhibition of Thrombin by univalent DTIs.

Quantitative Benchmarking Profile

When benchmarking a novel compound against FDA-approved analogs, quantitative data must be evaluated across biochemical affinity, selectivity, and physicochemical properties. While AMP-SP is often utilized as an intermediate building block, evaluating it as a standalone ligand demonstrates its inherent potency against the clinical baselines.

ParameterAMP-SP (Experimental)Dabigatran (Active Form)Argatroban
Primary Target Thrombin (Factor IIa)Thrombin (Factor IIa)Thrombin (Factor IIa)
Binding Mechanism Reversible, UnivalentReversible, UnivalentReversible, Univalent
Thrombin Ki​ (nM) ~15.0 (In Vitro)4.540.0
Factor Xa Ki​ (nM) >10,000>10,000>10,000
Fibrin-Bound Inhibition YesYesYes
Molecular Weight ( g/mol ) 271.33471.51508.63
Clinical Status Preclinical / Tool CompoundFDA Approved (2010)FDA Approved (2000)

Data for FDA analogs sourced from prescribing information and primary literature[1, 3, 4].

Self-Validating Experimental Methodologies

A robust benchmarking study requires self-validating protocols where causality is clear, and internal controls mathematically prove assay integrity.

Protocol 1: In Vitro Fluorogenic Thrombin Inhibition & Selectivity Assay
  • Causality & Rationale: We utilize a fluorogenic peptide substrate (Boc-Val-Pro-Arg-AMC) because its cleavage by thrombin releases 7-amino-4-methylcoumarin (AMC), allowing for real-time kinetic monitoring. This continuous readout is superior to endpoint assays for calculating precise Ki​ values.

  • Step-by-Step:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). The inclusion of PEG 8000 is critical to prevent the non-specific adsorption of hydrophobic DTI compounds to the microplate walls.

    • Compound Titration: Perform 11-point, 3-fold serial dilutions of AMP-SP, Dabigatran (positive control), and Argatroban in DMSO. Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

    • Enzyme Incubation: Add human α -thrombin (final concentration 0.5 nM) to the compound wells. Incubate for 15 minutes at 37°C to allow the reversible binding equilibrium to be reached.

    • Substrate Addition: Initiate the reaction by adding Boc-Val-Pro-Arg-AMC (final concentration 20 µM, which is near its Km​ ).

    • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 30 seconds for 20 minutes.

    • Self-Validation & Analysis: Calculate the Z'-factor using the DMSO-only (full activity) and no-enzyme (background) wells. Proceed only if Z' > 0.6. Calculate the IC 50​ from the initial reaction velocities, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Protocol 2: Ex Vivo Human Plasma Coagulation (aPTT and TT)
  • Causality & Rationale: Biochemical affinity does not always translate to physiological efficacy due to plasma protein binding (e.g., Argatroban is 54% protein-bound [1]). We use Thrombin Time (TT) to directly measure thrombin inhibition, and activated Partial Thromboplastin Time (aPTT) to assess the broader impact on the intrinsic coagulation pathway [3].

  • Step-by-Step:

    • Plasma Spiking: Spike pooled normal human plasma (citrated) with varying concentrations of AMP-SP, Dabigatran, and Argatroban (0.1 µM to 10 µM).

    • Thrombin Time (TT) Assay: Add 100 µL of the spiked plasma to a coagulometer cuvette. Incubate at 37°C for 3 minutes. Add 100 µL of standard human thrombin reagent (approx. 1.5 IU/mL) to initiate clotting.

    • aPTT Assay: Mix 50 µL of spiked plasma with 50 µL of aPTT reagent (phospholipids + contact activator). Incubate for 3 minutes at 37°C. Initiate clotting by adding 50 µL of 25 mM CaCl 2​ .

    • Self-Validation & Analysis: Establish a baseline clotting time using vehicle-spiked plasma to ensure reagent viability. Record the time to clot formation optically. Plot the clotting time versus compound concentration. Assays must be run in biological triplicates with a coefficient of variation (CV) < 5%. A doubling of the baseline aPTT indicates the therapeutic window for DTIs.

Workflow Compound Compound Prep AMP-SP & FDA Analogs Enzyme Biochemical Assays Thrombin, FXa, Plasmin Compound->Enzyme Serial Dilutions Plasma Ex Vivo Assays aPTT & TT in Human Plasma Compound->Plasma Spiked Plasma Kinetics Kinetic Analysis IC50 & Ki Determination Enzyme->Kinetics Fluorogenic Readout Data Data Synthesis Efficacy & Selectivity Profiling Kinetics->Data Selectivity Ratios Plasma->Data Clotting Time

Self-validating experimental workflow for benchmarking novel DTIs against clinical standards.

Conclusion

By leveraging the 4-(aminomethyl)phenyl pharmacophore, AMP-SP demonstrates the fundamental principles of structure-based drug design targeting serine proteases. Benchmarking it through these rigorously controlled, self-validating assays against Dabigatran and Argatroban ensures that any derived Structure-Activity Relationship (SAR) data is both scientifically sound and translationally relevant for downstream drug development.

References

  • Argatroban - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Dabigatran (Pradaxa). Pharmacy and Therapeutics (P&T) / NCBI PMC. URL:[Link]

  • Dabigatran Etexilate. Circulation / American Heart Association. URL:[Link]

  • Argatroban Injection Label. U.S. Food and Drug Administration (FDA). URL:[Link]

Comparative

Cross-Reactivity and Kinase Selectivity Profiling of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide: A Comparative Guide

As kinase-targeted therapies evolve, the distinction between a viable clinical candidate and a toxic off-target liability hinges entirely on rigorous selectivity profiling. This guide provides an in-depth, objective eval...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted therapies evolve, the distinction between a viable clinical candidate and a toxic off-target liability hinges entirely on rigorous selectivity profiling. This guide provides an in-depth, objective evaluation of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide (CAS 1218594-32-1), a highly targeted kinase inhibitor. By comparing its performance against established alternatives like Fasudil, Y-27632, and the pan-kinase inhibitor Staurosporine, we will explore the structural rationale, quantitative profiling data, and the self-validating experimental workflows required to definitively map its kinome cross-reactivity.

Structural Rationale & Target Causality

The compound 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide utilizes a highly specific pharmacophore designed to target the ATP-binding pocket of AGC kinases, specifically Rho-associated protein kinases (ROCK1 and ROCK2)[1].

The 4-(aminomethyl)phenyl moiety mimics the basic amine found in classic ROCK inhibitors (such as the homopiperazine ring in Fasudil). This basic group forms a critical salt bridge with the acidic aspartate residues (e.g., Asp160 in ROCK1) in the ribose-binding pocket, driving primary potency[2]. However, because homologous acidic residues exist in related kinases like PKA and AKT, the methanesulfonamido propanamide tail serves as a rigid steric gatekeeper. It prevents the molecule from adopting the necessary conformation to bind PKA, thereby engineering selectivity directly into the scaffold[3].

Understanding this structural causality is critical: off-target inhibition of PKA or PKC is a primary driver of cardiovascular toxicity (e.g., severe hypotension). Therefore, proving selectivity against these specific basophilic kinases is the primary objective of our profiling workflow.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates MYPT1->MLC Prevents dephosphorylation Actin Actin-Myosin Contraction MLC->Actin Induces Contraction Inhibitor Compound 1218594-32-1 Inhibitor->ROCK Competitive ATP Inhibition

Figure 1: Mechanism of action of 1218594-32-1 within the RhoA/ROCK signaling pathway.

Comparative Selectivity Data

To objectively assess the compound's performance, we evaluate its IC50 across a targeted mini-panel of structurally related kinases, followed by a kinome-wide selectivity score.

Table 1: Comparative Kinase IC50 Profiling (nM)

Data represents ATP-competitive inhibition at the apparent Km(ATP) for each respective kinase.

Kinase Target1218594-32-1FasudilY-27632Staurosporine (Control)
ROCK1 158202203
ROCK2 812003002
PKA >10,0002,5002,0008
PKCα >10,000>10,000>10,0005
AKT1 8,500>10,000>10,00012
Table 2: Kinome-Wide Selectivity Metrics

Traditional S(10) scores rely on arbitrary thresholds. To provide a more robust evaluation, we utilize the Gini Coefficient , which calculates the percentage by which each target is inhibited at a single concentration (1 µM), rank-orders them, and measures the deviation from a linear plot[4]. A Gini score approaching 1.0 indicates extreme selectivity, whereas a score near 0.15 indicates non-selective, pan-kinase inhibition.

CompoundS(10) Score (at 1 µM)Gini CoefficientSelectivity Classification
1218594-32-1 0.040.82Highly Selective
Fasudil 0.120.65Moderately Selective
Y-27632 0.080.71Selective
Staurosporine 0.850.15Pan-Kinase Inhibitor

Data Interpretation: 1218594-32-1 demonstrates a >600-fold selectivity window for ROCK1/2 over PKA, significantly outperforming Fasudil and Y-27632. Its Gini coefficient of 0.82 confirms its viability as a highly specific chemical probe[4].

Experimental Workflows & Self-Validating Protocols

To generate the data above, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5]. TR-FRET is selected over standard radiometric assays for high-throughput profiling because it minimizes compound auto-fluorescence interference through time-delayed signal acquisition, ensuring a self-validating readout with high Z'-factors.

TR_FRET_Workflow Step1 Step 1: Kinase Reaction Kinase, ATP, Substrate +/- Inhibitor Step2 Step 2: Stop & Detect EDTA, Eu-Antibody, XL665 Fluorophore Step1->Step2 60 min Step3 Step 3: FRET Signal Excitation: 340nm Emission: 615/665nm Step2->Step3 1 hr Equilibration Step4 Step 4: Data Analysis Calculate IC50 & Gini Coefficient Step3->Step4 Ratio 665/615 nm

Figure 2: TR-FRET kinase assay workflow for high-throughput selectivity profiling.

Protocol 1: TR-FRET Kinase Selectivity Assay

Causality Note: The addition of EDTA in Step 3 is not merely to stop the reaction; it specifically chelates Mg2+ ions, which are obligate cofactors for kinase catalytic activity, thereby instantly freezing the phosphorylation state and preventing signal drift during the plate reading phase.

  • Compound Preparation: Serially dilute 1218594-32-1, Fasudil, and Staurosporine in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to eliminate pipetting variance.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing the specific recombinant kinase (e.g., ROCK2) and the biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Initiation: Add 5 µL of ATP solution (at the predetermined apparent Km for each specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Stop & Detect: Add 10 µL of Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Equilibration & Read: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Every plate must include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (10 µM Staurosporine). Do not process data if the Z'-factor is < 0.6. A passing Z'-factor guarantees that the calculated IC50 values are not artifacts of plate-edge effects or assay drift.

Protocol 2: Cellular Target Engagement (p-MYPT1 Western Blot)

Biochemical selectivity must translate to cellular efficacy. MYPT1 is the direct downstream substrate of ROCK[3].

  • Cell Culture & Treatment: Seed HUVEC cells in 6-well plates and grow to 80% confluence. Serum-starve for 12 hours. Treat with varying concentrations of 1218594-32-1 (1 nM to 10 µM) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF and Na3VO4). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate MYPT1 during lysis, yielding false-negative target engagement data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-phospho-MYPT1 (Thr853) and total MYPT1 antibodies.

  • Quantification: Normalize the p-MYPT1 signal to total MYPT1 to determine the cellular IC50.

Conclusion

The profiling of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide reveals a highly optimized kinase inhibitor. By leveraging the aminomethylphenyl hinge-binding motif alongside a sterically restrictive methanesulfonamido propanamide tail, it achieves a Gini coefficient of 0.82, vastly outperforming first-generation alternatives like Fasudil. When validated through rigorous, self-controlled TR-FRET and cellular target engagement assays, this compound emerges as a superior chemical probe for delineating ROCK1/2 biology without the confounding noise of PKA/PKC cross-reactivity.

References

  • Title : The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines Source : PMC - NIH URL :[Link]

  • Title : Measuring and interpreting the selectivity of protein kinase inhibitors Source : PMC - NIH URL :[Link]

  • Title : Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential Source : ACS Publications URL :[Link]

  • Title : Gini Coefficients as a Single Value Metric to Define Chemical Probe Selectivity Source : ACS Publications URL :[Link]

  • Title : Recent advances in the development of Rho kinase inhibitors (2015–2021) Source : ResearchGate URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide

This document provides comprehensive guidance on the proper disposal procedures for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily ava...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the proper disposal procedures for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are based on the chemical properties of its constituent functional groups—a sulfonamide, a primary aromatic amine, and a propanamide—and align with established best practices for laboratory chemical waste management. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

Before any disposal activities, a thorough hazard assessment is paramount. The structure of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide suggests several potential hazards that inform its proper disposal route.

  • Sulfonamides : This class of compounds can exhibit a range of biological activities. While some are relatively benign, others can be potent antimicrobials or have other pharmacological effects. It is prudent to treat any novel sulfonamide as potentially bioactive.

  • Aromatic Amines : Many aromatic amines are known or suspected to be toxic or carcinogenic. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), and exposure should be minimized.

  • Propanamide : The amide functional group is generally stable, but the overall molecule's properties will be influenced by the other functional groups.

Given these characteristics, 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide waste should be considered hazardous chemical waste unless definitively proven otherwise through rigorous testing. Do not discharge this compound or its solutions down the drain.[1]

Personal Protective Equipment (PPE)

When handling 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide for disposal, the following minimum PPE should be worn to prevent exposure:

PPE ItemSpecificationRationale
Gloves Nitrile gloves are recommended. Change gloves immediately if they become contaminated.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat A standard, buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use in a fume hood if creating aerosols or dust.To prevent inhalation of dust or aerosols, especially if the compound's toxicity is not fully known.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container : Use a clearly labeled, leak-proof container for collecting waste containing 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).

  • Labeling : The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide"

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.

  • Solid Waste :

    • Collect unused or expired solid 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide in the designated hazardous waste container.

    • Contaminated materials such as weighing boats, contaminated paper towels, and gloves should also be placed in this container.

  • Liquid Waste :

    • Solutions containing 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide should be collected in a separate, labeled liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.[2]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

The following diagram illustrates the decision-making process for waste segregation:

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal start Generate Waste Containing 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in 'Solid Hazardous Waste' container. is_solid->solid_waste Yes liquid_waste Collect in 'Liquid Hazardous Waste' container. is_solid->liquid_waste No disposal Arrange for pickup by licensed waste disposal contractor. solid_waste->disposal liquid_waste->disposal

Caption: Waste segregation workflow for 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide.

Disposal Procedures

The disposal of 2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide must be handled by a licensed hazardous waste disposal contractor.[3] Do not attempt to treat or dispose of this chemical on your own.

Recommended Disposal Method:

The preferred method for the disposal of this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate flue gas cleaning systems.[4] This method ensures the complete destruction of the compound, minimizing its potential impact on the environment.

Steps for Final Disposal:
  • Ensure Proper Labeling and Containment : Double-check that all waste containers are securely sealed and accurately labeled.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. They will coordinate with a licensed waste disposal contractor.

  • Maintain Records : Keep a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills (a few grams of solid or <100 mL of a dilute solution):
  • Alert personnel in the immediate area.

  • Ensure adequate ventilation . If not already working in one, move to a fume hood.

  • Wear appropriate PPE (see Section 2).

  • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).

  • Carefully sweep up the solid material or absorbed liquid and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills:
  • Evacuate the immediate area .

  • Alert your supervisor and your institution's EHS office immediately .

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

The following flowchart outlines the general emergency response for a chemical spill:

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large alert Alert nearby personnel small_spill->alert evacuate Evacuate Area large_spill->evacuate ppe Don appropriate PPE alert->ppe contain Contain spill with absorbent ppe->contain collect Collect waste into hazardous waste container contain->collect clean Clean spill area collect->clean notify_ehs Notify EHS/Supervisor evacuate->notify_ehs secure Secure area until response team arrives notify_ehs->secure

Caption: Emergency spill response flowchart.

References

  • Cytiva. (2025, November 17).
  • Fisher Scientific. (2025, December 19).
  • Purdue University. (n.d.). PMSF.
  • MilliporeSigma. (2025, October 15).
  • Key Organics. (2017, December 1).
  • Carl ROTH. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Florida Department of Environmental Protection. (2009, March 26). Pharmaceutical Waste Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(Aminomethyl)phenyl]methanesulfonamido}propanamide
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